Betaine glucuronate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32087-68-6 |
|---|---|
Molecular Formula |
C11H19NO8 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C11H19NO8/c1-12(2,3)4-5(13)19-11-8(16)6(14)7(15)9(20-11)10(17)18/h6-9,11,14-16H,4H2,1-3H3/t6-,7-,8+,9-,11+/m0/s1 |
InChI Key |
YJSRPTFWEFKQSW-ZCLKDUABSA-N |
Isomeric SMILES |
C[N+](C)(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O |
Canonical SMILES |
C[N+](C)(C)CC(=O)OC1C(C(C(C(O1)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Betaine Glucuronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaine glucuronate is a compound formed by the esterification of betaine and glucuronic acid.[1] It has garnered interest in the scientific community, particularly for its potential therapeutic applications in liver health, such as in the management of non-alcoholic steatohepatitis (NASH).[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing from available preclinical and clinical research. The document is structured to provide an in-depth understanding of its core pharmacological activities, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
It is important to note that while the mechanisms of its individual components, betaine and glucuronic acid, are well-documented, specific pharmacokinetic and clinical data for the conjugated molecule, this compound, are limited. Much of the clinical evidence comes from studies where it is part of a combination therapy.[2][3] Advanced studies are still needed to fully elucidate the bioavailability and metabolic fate of the conjugated molecule.[4]
Mechanism of Action
The mechanism of action of this compound is best understood by examining the distinct yet complementary roles of its two constituent moieties: betaine and glucuronic acid.
The Betaine Moiety: A Key Metabolic Modulator
Betaine, also known as trimethylglycine, is a naturally occurring derivative of the amino acid glycine.[4] Its primary functions are as a methyl donor and an organic osmolyte.[5]
1. Methyl Donation in the Methionine-Homocysteine Cycle:
A crucial function of betaine is its role in one-carbon metabolism. It donates a methyl group for the remethylation of homocysteine to methionine.[4] This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT), which is highly expressed in the liver and kidneys.[4] The BHMT pathway is a vital alternative to the folate-dependent remethylation of homocysteine. By facilitating this conversion, betaine helps to lower levels of homocysteine, a metabolite that can be toxic at elevated concentrations.[4] In the liver, the BHMT-catalyzed reaction is responsible for metabolizing up to 50% of homocysteine.[4]
2. Osmoprotective Function:
Betaine acts as an organic osmolyte, protecting cells from environmental stress, such as dehydration, high salinity, or extreme temperatures.[1][6] It helps to maintain cellular volume and function by stabilizing proteins and cellular structures.[1]
3. Modulation of Intracellular Signaling Pathways:
Betaine has been shown to modulate several key intracellular signaling pathways involved in metabolism, inflammation, and cellular stress.[5] A significant pathway influenced by betaine is the AMP-activated protein kinase (AMPK) signaling pathway.[5] AMPK acts as a cellular energy sensor, and its activation by betaine can lead to the inhibition of lipid synthesis and the promotion of fatty acid oxidation, thereby attenuating hepatic steatosis.[7]
The Glucuronic Acid Moiety: A Central Role in Detoxification
Glucuronic acid is a sugar acid derived from glucose. Its key biological role is in the process of glucuronidation, a major Phase II detoxification pathway in the liver.[4]
Glucuronidation Pathway:
Glucuronidation involves the conjugation of glucuronic acid to a wide range of substances, including drugs, toxins, and endogenous compounds like bilirubin.[8] This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs).[4] The process begins with the formation of UDP-glucuronic acid (UDPGA). UGTs then transfer the glucuronic acid moiety from UDPGA to the substrate.[8] This conjugation increases the water solubility of the substance, facilitating its excretion from the body via urine or bile.[8]
Synergistic and Enhanced Effects of this compound
The conjugation of betaine with glucuronic acid is thought to potentially enhance the biological properties of both molecules.[4] The resulting compound, this compound, is investigated for its potential to simultaneously support the liver's metabolic and detoxification functions.[9] It is proposed that this compound can provide methyl groups for essential metabolic processes while also supplying glucuronic acid to support the liver's detoxification pathways.[9]
Quantitative Data
Table 1: Pharmacokinetic Parameters of Oral Betaine in Healthy Subjects (Single Dose)
| Parameter | Mean ± SD | Unit |
| Cmax (Maximum Plasma Concentration) | 0.94 ± 0.19 | mmol/L |
| tmax (Time to Cmax) | 0.90 ± 0.33 | hours |
| t1/2,abs (Half-life of Absorption) | 0.28 ± 0.17 | hours |
| t1/2,λ1 (Half-life of Distribution) | 0.59 ± 0.22 | hours |
| t1/2,z (Half-life of Elimination) | 14.38 ± 7.17 | hours |
| CL/F (Total Oral Plasma Drug Clearance) | 0.35 ± 0.13 | L/h/kg |
| Vss/F (Volume of Distribution at Steady-State) | 1.32 ± 0.35 | L/kg |
Data from a study by Schwahn et al. (2003) where 12 healthy male volunteers received a single oral dose of 50 mg/kg body weight of betaine.[2][10][11]
Table 2: Efficacy of a this compound-Containing Combination Product in Patients with Non-Alcoholic Steatohepatitis (NASH)
| Outcome | Verum Group (n=96) | Placebo Group (n=95) | p-value |
| Reduction in Hepatic Steatosis | 25% | Not significant | < 0.01 |
| Reduction in Hepatomegaly | 6% | Not significant | < 0.05 |
| Global Efficacy ("Very Good" or "Good" - Physician Rated) | 48% | 17% | 9 x 10⁻⁶ |
| Global Efficacy ("Very Good" or "Good" - Patient Rated) | 52% | 34% | 0.017 |
Data from a prospective, randomized, double-blind, placebo-controlled trial by Miglio et al. (2000). The "verum" group received a combination of this compound (150 mg), diethanolamine glucuronate (30 mg), and nicotinamide ascorbate (20 mg) twice daily for 8 weeks.[2][3]
Table 3: Effects of a this compound-Containing Combination Product on Liver Enzymes in NASH Patients
| Liver Enzyme | Verum Group (Change from Baseline) | Placebo Group (Change from Baseline) |
| ALT (Alanine Aminotransferase) | Significant Reduction | Ineffective |
| AST (Aspartate Aminotransferase) | Significant Reduction | Ineffective |
| γ-GT (Gamma-Glutamyl Transferase) | Significant Reduction | Ineffective |
Data from Miglio et al. (2000). The study reported a significant reduction in elevated liver transaminases in the verum group, while the placebo was ineffective. Specific quantitative changes in IU/L were not detailed in the abstract.[2][3]
Experimental Protocols
Clinical Trial in Non-Alcoholic Steatohepatitis (Miglio et al., 2000)
-
Study Design: A prospective, randomized, double-blind, parallel-group, placebo-controlled clinical trial.[2][3]
-
Participants: 191 patients diagnosed with non-alcoholic steatohepatitis.[2][3] Patients were enrolled based on inclusion and exclusion criteria, with informed consent obtained.[3]
-
Intervention:
-
Verum Group (96 patients): Received capsules containing 150 mg of this compound, 30 mg of diethanolamine glucuronate, and 20 mg of nicotinamide ascorbate.[3] The dosage was two capsules daily (one at breakfast and one at the evening meal) for 8 weeks.[3]
-
Placebo Group (95 patients): Received indistinguishable placebo capsules following the same dosage regimen.[2][3]
-
-
Outcome Measures:
Assessment of Hepatic Steatosis
-
Ultrasonography: In the Miglio et al. (2000) study, hepatic steatosis was assessed by ultrasonography.[3] This non-invasive imaging technique is commonly used to detect fat accumulation in the liver.[12]
-
Liver Biopsy: While not the primary method in the aforementioned study, liver biopsy is considered the gold standard for diagnosing and staging NASH in many clinical trials. A small sample of liver tissue is obtained via a needle and examined by a pathologist to assess the degree of steatosis, inflammation, and fibrosis.
Pharmacokinetic Study of Betaine (Schwahn et al., 2003)
-
Study Design: An open-label study in healthy volunteers.[2][10]
-
Intervention: A single oral administration of 50 mg of betaine per kg of body weight.[2][10]
-
Data Collection: Serial blood samples and 24-hour urine collections were performed to determine the plasma concentrations and urinary excretion of betaine and its metabolite, dimethylglycine (DMG).[2][10]
-
Analysis: Pharmacokinetic parameters were calculated using a standard linear two-compartment disposition model for oral drug application with first-order absorption kinetics.[2]
Mandatory Visualizations
Caption: The BHMT pathway in the methionine-homocysteine cycle.
Caption: The UGT-catalyzed glucuronidation pathway for detoxification.
Caption: Betaine's modulation of the AMPK signaling pathway.
Caption: Workflow of the randomized controlled trial by Miglio et al. (2000).
Conclusion
The mechanism of action of this compound is multifaceted, leveraging the established biochemical roles of its constituent parts. The betaine component acts as a crucial methyl donor in the liver, supporting the methionine-homocysteine cycle, and as an osmoprotectant, while also modulating key metabolic signaling pathways such as AMPK. The glucuronic acid moiety contributes to the body's detoxification processes through the glucuronidation pathway. While direct clinical and pharmacokinetic data on this compound as a single agent are sparse, preliminary evidence from combination therapy trials suggests a potential therapeutic role in liver diseases like NASH. Further research is warranted to fully characterize the pharmacology of the conjugated molecule and to substantiate its clinical efficacy and safety profile.
References
- 1. Buy this compound (EVT-12896515) | 32087-68-6 [evitachem.com]
- 2. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 32087-68-6 | Benchchem [benchchem.com]
- 5. prosciento.com [prosciento.com]
- 6. Betaine for nonalcoholic fatty liver disease: results of a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria | British Pharmacological Society [bps.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. medpace.com [medpace.com]
- 11. Prevalence of Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH) Utilizing Ultrasound and Percutaneous Liver Biopsy | MedPath [trial.medpath.com]
- 12. Beyond biopsy: how noninvasive NASH tests can move the needle [clinicaltrialsarena.com]
Betaine Glucuronate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaine glucuronate, a conjugate of the naturally occurring osmolyte and methyl donor betaine, and the detoxifying agent glucuronic acid, presents a molecule of significant interest in the fields of biochemistry and pharmacology. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed synthesis methodologies and analytical procedures are presented, alongside an exploration of its role in key cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of therapeutic agents.
Chemical Structure and Identification
This compound is classified as a glycoside, specifically a sugar ester, formed through the esterification of betaine and glucuronic acid.[1] The IUPAC name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate.[1][2]
| Identifier | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₈ | [1][3] |
| Molecular Weight | 293.27 g/mol | [1][3] |
| CAS Number | 32087-68-6 | [1] |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate | [1] |
| InChI | InChI=1S/C11H19NO8/c1-12(2,3)4-5(13)19-11-8(16)6(14)7(15)9(20-11)10(17)18/h6-9,11,14-16H,4H2,1-3H3/t6-,7-,8+,9-,11+/m0/s1 | [1] |
| InChI Key | YJSRPTFWEFKQSW-ZCLKDUABSA-N | [1] |
| Canonical SMILES | C--INVALID-LINK--(C)CC(=O)OC1C(C(C(C(O1)C(=O)[O-])O)O)O | [1] |
| Isomeric SMILES | C--INVALID-LINK--(C)CC(=O)O[C@H]1--INVALID-LINK--C(=O)[O-])O)O">C@@HO | [1] |
Physicochemical Properties
This compound typically appears as a white or off-white crystalline powder.[1] It is soluble in water and methanol due to its polar nature.[1]
| Property | Value | Reference |
| Appearance | White or off-white powder | [1] |
| Solubility | Soluble in water (10% solution is clear and colorless), Soluble in Methanol | [1] |
| Melting Point | 150 - 154°C | [1] |
| pH (10% aqueous solution) | 4.5 - 6.5 | [1] |
| Moisture (Karl Fischer) | ≤ 0.2% | [1] |
| Heavy Metals | ≤ 20 ppm | [1] |
| Iron | ≤ 10 ppm | [1] |
| Chlorides | ≤ 100 ppm | [1] |
| Storage Temperature | 2 - 8 °C |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: chemical esterification and enzymatic synthesis.
Chemical Esterification
The most common industrial method for synthesizing this compound is through direct chemical esterification.[4] This process involves the reaction of betaine with glucuronic acid in the presence of an acid catalyst.
Experimental Protocol: Chemical Esterification
-
Preparation of Betaine Hydrochloride:
-
React one mole of betaine with one mole of hydrochloric acid (HCl) in an aqueous solution.
-
Adjust the pH of the solution to approximately 2 with concentrated HCl.
-
Add ethanol to the solution to facilitate the crystallization of betaine hydrochloride.
-
Chill the mixture for an extended period (e.g., 24 hours) to maximize crystal formation.
-
Filter the resulting crystals and dry them in a vacuum dryer. The water-ethanol filtrate can be recycled for subsequent batches.
-
-
Esterification Reaction:
-
In a suitable reactor, mix the dried betaine hydrochloride with glucuronic acid.
-
Add a polar solvent, such as water or methanol, to dissolve the reactants.[4]
-
Introduce an acidic catalyst, such as sulfuric acid. The catalyst protonates the carboxyl group of glucuronic acid, increasing its electrophilicity for nucleophilic attack by the hydroxyl groups of betaine.[4]
-
Heat the reaction mixture to a moderate temperature, typically between 50°C and 70°C, and maintain for several hours to facilitate the formation of the ester bond.[4]
-
-
Purification:
-
After the reaction is complete, cool the mixture.
-
Neutralize the acid catalyst by adding a neutralizing agent, such as potassium carbonate.[4]
-
The final product is purified through a series of washing and separation steps, which may include crystallization or chromatography, to yield high-purity this compound.[1]
-
Enzymatic Synthesis
An alternative, more specific, and environmentally friendly method for synthesizing this compound is through enzymatic catalysis.
Experimental Protocol: Enzymatic Synthesis (Direct Glucuronidation)
-
Reaction Setup:
-
The synthesis is catalyzed by UDP-glucuronosyltransferases (UGTs).[4]
-
The reaction mixture should contain the substrate (betaine), a high-energy glucuronic acid donor (UDP-αD-glucuronic acid), and the UGT enzyme in a suitable buffer system.
-
-
Reaction Conditions:
-
This biocatalytic approach is typically conducted under mild conditions, such as ambient temperature and neutral pH.[4]
-
-
Mechanism:
-
The UGT enzyme facilitates the transfer of the glucuronic acid moiety from UDP-αD-glucuronic acid to the betaine molecule, forming the this compound conjugate.[4]
-
-
Advantages:
-
This method offers higher specificity, leading to fewer side reactions and a purer product. It also involves a more environmentally friendly process with less chemical waste compared to traditional chemical synthesis.[4]
-
References
- 1. Buy this compound (EVT-12896515) | 32087-68-6 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of AMP-activated protein kinase in beneficial effects of betaine on high-sucrose diet-induced hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 32087-68-6 | Benchchem [benchchem.com]
Betaine Glucuronate as a Methyl Donor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaine glucuronate is a compound that combines the metabolic activities of two key molecules: betaine, a critical methyl donor in the methionine cycle, and glucuronic acid, a central component of phase II detoxification pathways. This technical guide provides an in-depth exploration of this compound's role as a methyl donor, with a focus on its biochemical mechanisms, experimental validation, and potential therapeutic applications. This document summarizes key quantitative data from clinical studies, details relevant experimental protocols, and provides visual representations of the core biochemical pathways and experimental workflows.
Introduction
Betaine, also known as trimethylglycine, is a naturally occurring amino acid derivative that plays a pivotal role in one-carbon metabolism.[1] Its primary function is to donate a methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT).[1] This pathway is particularly active in the liver and kidneys and serves as a crucial alternative to the folate-dependent remethylation of homocysteine.[1]
This compound is a synthetic conjugate of betaine and glucuronic acid.[1] This conjugation suggests a dual mechanism of action: the methyl-donating capacity of betaine and the detoxification properties of glucuronic acid, which is involved in the glucuronidation of various xenobiotics and endogenous compounds.[1] This guide focuses on the methyl donor aspect of this compound, which is primarily attributed to the bioactivity of its betaine component following in vivo hydrolysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate | [2][3] |
| Molecular Formula | C11H19NO8 | [1][2][4] |
| Molecular Weight | 293.27 g/mol | [1][2][3] |
| CAS Number | 32087-68-6 | [1][2][5] |
| Canonical SMILES | C--INVALID-LINK--(C)CC(=O)O[C@H]1--INVALID-LINK--[O-])O1)O)O">C@@HO | [4] |
| Solubility | Soluble in Methanol | [5] |
| Storage | 2-8 °C | [5] |
Role as a Methyl Donor: The Betaine-Homocysteine Methyltransferase (BHMT) Pathway
The primary mechanism by which betaine acts as a methyl donor is through the BHMT pathway. This pathway is a critical component of the methionine cycle, which is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA methylation.
Signaling Pathway
The BHMT pathway intersects with the folate cycle, providing an alternative route for homocysteine remethylation. In this pathway, betaine donates one of its methyl groups to homocysteine, forming methionine and dimethylglycine (DMG). This reaction is particularly important under conditions of folate deficiency or in individuals with genetic polymorphisms in enzymes of the folate pathway, such as methylenetetrahydrofolate reductase (MTHFR).
Caption: The Betaine-Homocysteine Methyltransferase (BHMT) Pathway.
Quantitative Data from Clinical Studies
The clinical efficacy of betaine and betaine-containing compounds has been evaluated in various contexts, primarily focusing on liver health and homocysteine metabolism.
Effects on Non-Alcoholic Steatohepatitis (NASH)
A key study investigated the efficacy of a combination therapy including this compound in patients with NASH.
| Parameter | Treatment Group (this compound Combination) | Placebo Group | p-value | Reference |
| Number of Patients | 96 | 95 | - | [1][6] |
| Treatment Duration | 8 weeks | 8 weeks | - | [1][6] |
| Reduction in Hepatic Steatosis | 25% | Not significant | < 0.01 | [1][6] |
| Reduction in Hepatomegaly | 6% | Not significant | < 0.05 | [1][6] |
| Reduction in ALT | Significant | Ineffective | - | [1] |
| Reduction in AST | Significant | Ineffective | - | [1] |
| Reduction in γ-GT | Significant | Ineffective | - | [1] |
| Adverse Events | 10% (mild and transient) | 7% (mild and transient) | Not significant | [1][6] |
Effects on Plasma Homocysteine Levels
Multiple studies have quantified the homocysteine-lowering effects of betaine supplementation. A meta-analysis of five randomized controlled trials provides a pooled estimate of this effect.
| Study Type | Betaine Supplementation Dose | Duration | Reduction in Plasma Homocysteine | Reference |
| Meta-analysis | ≥ 4 g/day | 6-24 weeks | 1.23 µmol/L (11.8% from baseline) | [7][8] |
| Clinical Trial | 6 g/day | 6 weeks | 1.8 µmol/L | [9] |
| Clinical Trial | 1.5 g/day | 6 weeks | 12% | [10] |
| Clinical Trial | 3 g/day | 6 weeks | 15% | [10] |
| Clinical Trial | 6 g/day | 6 weeks | 20% | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound.
Protocol for a Randomized, Double-Blind, Placebo-Controlled Clinical Trial in NASH
This protocol is based on the study by Miglio et al. (2000) and general practices in NASH clinical trials.[1][6][11]
Objective: To evaluate the efficacy and safety of oral this compound in combination with other compounds for the treatment of non-alcoholic steatohepatitis.
Study Design:
-
Prospective, randomized, double-blind, parallel-group, placebo-controlled.
-
Participants: Patients with a diagnosis of NASH confirmed by liver biopsy.[11]
-
Intervention: Oral administration of capsules containing a combination of this compound, diethanolamine glucuronate, and nicotinamide ascorbate, twice daily for 8 weeks.[1]
-
Control: Oral administration of indistinguishable placebo capsules, twice daily for 8 weeks.[1]
Inclusion Criteria:
-
Aged 18-75 years.
-
Histologically confirmed diagnosis of NASH.
-
Elevated serum aminotransferase levels.
Exclusion Criteria:
-
Significant alcohol consumption.
-
Hepatitis B or C infection.
-
Other known causes of chronic liver disease.
Primary Endpoints:
-
Change in the degree of hepatic steatosis, assessed by abdominal ultrasound or Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).[10][12]
-
Change in liver size (hepatomegaly), assessed by clinical examination and ultrasonography.
Secondary Endpoints:
-
Changes in serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Gamma-Glutamyl Transferase (γ-GT).
-
Patient-reported outcomes on abdominal discomfort.
-
Incidence and severity of adverse events.
Statistical Analysis:
-
Comparison of changes from baseline between the treatment and placebo groups using appropriate statistical tests (e.g., t-test or ANCOVA for continuous variables, chi-square test for categorical variables).
Caption: Workflow for a NASH Clinical Trial.
Chemical Synthesis of this compound
This compound is typically synthesized via chemical esterification.[1]
Materials:
-
Betaine
-
Hydrochloric acid
-
Ethanol
-
Glucuronic acid
-
Sulfuric acid (as a catalyst)
-
Polar solvent (e.g., water or methanol)
Procedure:
-
Preparation of Betaine Hydrochloride:
-
React betaine with hydrochloric acid to adjust the pH to approximately 2.
-
Facilitate crystallization with ethanol and chill for an extended period.
-
Filter and dry the betaine hydrochloride crystals.
-
-
Esterification:
-
Mix the prepared betaine hydrochloride with glucuronic acid in a polar solvent.
-
Add an acidic catalyst, such as sulfuric acid.
-
Heat the mixture to 50-70°C for several hours to facilitate the formation of the ester bond.
-
Purify the resulting this compound.
-
Caption: Chemical Synthesis Workflow.
Proposed Metabolic Pathway of this compound
Upon oral administration, this compound is likely hydrolyzed in the gastrointestinal tract or liver into its constituent components: betaine and glucuronic acid. The subsequent metabolism of each component follows their well-established pathways.
Caption: Proposed Metabolic Pathway.
Conclusion
This compound presents a compelling profile as a therapeutic agent, leveraging the established roles of betaine as a methyl donor and glucuronic acid in detoxification. The primary contribution of this compound to methyl donation is through the in vivo release of betaine, which then participates in the BHMT pathway to remethylate homocysteine to methionine. Clinical evidence, although limited for the conjugated form, suggests potential benefits in liver diseases such as NASH. Further research is warranted to fully elucidate the pharmacokinetics and pharmacodynamics of this compound and to conduct large-scale clinical trials to confirm its therapeutic efficacy and safety. This guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of this promising compound.
References
- 1. Efficacy and safety of oral this compound in non-alcoholic steatohepatitis. A double-blind, randomized, parallel-group, placebo-controlled prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria | British Pharmacological Society [bps.ac.uk]
- 5. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Betaine supplementation decreases plasma homocysteine in healthy adult participants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of low-dose B vitamins plus betaine supplementation on lowering homocysteine concentrations among Chinese adults with hyperhomocysteinemia: a randomized, double-blind, controlled preliminary clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Basic science to clinical trials in non-alcoholic fatty liver disease and alcohol-related liver disease: collaboration with industry - Asgharpour - Translational Gastroenterology and Hepatology [tgh.amegroups.org]
- 11. ENDPOINTS AND CLINICAL TRIAL DESIGN FOR NONALCOHOLIC STEATOHEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Betaine Glucuronate: A Technical Guide to Natural Sources and Endogenous Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaine glucuronate, the conjugate of the versatile nutrient betaine and the detoxifying agent glucuronic acid, presents a compelling subject for research in metabolic health and drug development. While the physiological roles of its constituent parts are well-documented, the natural occurrence and endogenous synthesis of the conjugate itself remain an area of active investigation. This technical guide provides a comprehensive overview of the known natural sources of betaine, the pathways of its endogenous synthesis, and the enzymatic machinery responsible for glucuronidation. It further details the experimental protocols for the analysis of betaine and its metabolites, offering a foundational framework for the study of this compound. All quantitative data are presented in structured tables for clarity, and key metabolic and experimental workflows are visualized using Graphviz diagrams.
Introduction
Betaine, or trimethylglycine, is a naturally occurring, modified amino acid that plays a critical role as a methyl donor in the methionine cycle and as an osmolyte, protecting cells from environmental stress.[1][2] Glucuronic acid is a sugar acid derived from glucose that is a key component of the glucuronidation pathway, a major phase II metabolic reaction that detoxifies and enhances the excretion of various endogenous and exogenous compounds.[1] The conjugation of betaine with glucuronic acid to form this compound is enzymatically catalyzed by UDP-glucuronosyltransferases (UGTs).[1]
This guide synthesizes the current understanding of the natural sources of betaine and the endogenous synthesis of both betaine and glucuronic acid, providing a basis for inferring the potential for this compound formation.
Natural Sources of Betaine
Table 1: Betaine Content in Selected Food Sources
| Food Category | Food Item | Betaine Content (mg/100g) |
| Grains | Wheat Bran | >1000[3] |
| Wheat Germ | >1000[3] | |
| Whole Wheat Bread | 33 - 226[3] | |
| Dry Spaghetti | 33 - 226[3] | |
| Vegetables | Spinach | ~700[2] |
| Beets | High concentration[3] | |
| Seafood | Marine Invertebrates | ~1000[2] |
| Crustaceans and Finfish | Good sources[3] | |
| Other | Baked Products | 33 - 226[3] |
Note: Betaine content can vary based on the specific variety, growing conditions, and preparation methods.
Endogenous Synthesis
The endogenous synthesis of this compound is a two-part process involving the synthesis of its precursors, betaine and UDP-glucuronic acid, followed by their conjugation.
Endogenous Synthesis of Betaine
Betaine is synthesized in the body, primarily in the liver and kidneys, from its precursor choline, an essential nutrient.[5] The synthesis is a two-step enzymatic process.
Endogenous Synthesis of UDP-Glucuronic Acid
UDP-glucuronic acid (UDPGA), the activated form of glucuronic acid, is synthesized from glucose-1-phosphate. This pathway is crucial for the process of glucuronidation.
Endogenous Synthesis of this compound
The final step in the endogenous synthesis of this compound is the conjugation of betaine with UDP-glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[1] UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentration in the liver.[6] While it is known that UGTs can catalyze the formation of this compound, the specific UGT isozymes involved in this reaction have not been definitively identified.[1][6]
References
- 1. This compound | 32087-68-6 | Benchchem [benchchem.com]
- 2. Betaine in human nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential nutritional and physiological functions of betaine in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Pharmacological Profile of Betaine Glucuronate: A Technical Guide
This document provides a comprehensive overview of the pharmacological properties of betaine glucuronate, intended for researchers, scientists, and professionals in drug development. It covers the pharmacodynamic and pharmacokinetic properties, mechanisms of action, and relevant clinical and preclinical data.
Executive Summary
This compound is a compound comprised of betaine and glucuronic acid.[1] Its pharmacological activity is primarily attributed to its two components. Betaine acts as a crucial methyl donor in the methionine cycle and as a cellular osmolyte, while glucuronic acid is involved in phase II detoxification processes.[1][2] Clinically, a combination therapy including this compound has demonstrated efficacy in reducing hepatic steatosis and improving liver enzyme profiles in patients with non-alcoholic steatohepatitis (NASH).[2][3] Mechanistic studies, largely focusing on the betaine moiety, have revealed modulation of key signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the nuclear factor-kappaB (NF-κB) pathway, which are central to cellular metabolism and inflammation.[1][4] Pharmacokinetic data for this compound is limited; however, it is understood to be metabolized into betaine and glucuronic acid.[5] The safety profile appears favorable, with clinical studies reporting only mild and transient adverse effects.[2][3]
Pharmacodynamics
The pharmacodynamic effects of this compound are a composite of the actions of its constituent molecules, betaine and glucuronic acid.
Mechanism of Action
This compound's mechanisms of action are multifaceted, primarily involving methyl group donation, osmoprotection, and modulation of key intracellular signaling pathways that regulate metabolism and inflammation.
2.1.1 Methionine Cycle and Methylation
The betaine component of this compound serves as a critical methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[1][2] This pathway is particularly active in the liver and kidneys and is essential for maintaining the S-adenosylmethionine (SAMe) to S-adenosylhomocysteine (SAH) ratio.[1][6] A healthy SAMe/SAH ratio is vital for numerous methylation reactions crucial for cellular function and detoxification.[1]
Caption: Role of Betaine in the Methionine Cycle.
2.1.2 AMPK Signaling Pathway
Betaine has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][7] Activated AMPK works to restore cellular energy balance by inhibiting anabolic pathways that consume ATP, such as lipogenesis, and promoting catabolic pathways that generate ATP. Specifically, betaine-induced AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This, in turn, reduces the expression of key lipogenic genes like sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FAS), thereby attenuating hepatic fat accumulation.[1][7]
Caption: Betaine-Mediated AMPK Signaling Pathway.
2.1.3 NF-κB Signaling Pathway
Betaine exhibits anti-inflammatory properties by suppressing the nuclear factor-kappaB (NF-κB) signaling pathway.[4] It has been shown to inhibit the activation of NF-κB and consequently reduce the expression of downstream pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] The mechanism of inhibition involves the attenuation of upstream signaling molecules such as nuclear factor-inducing kinase (NIK) and IκB kinase (IKK), which are critical for the activation of NF-κB.[4]
Caption: Betaine's Inhibition of the NF-κB Pathway.
Clinical Efficacy
A key clinical study investigated the efficacy of an oral preparation containing this compound in patients with non-alcoholic steatohepatitis (NASH).
Table 1: Summary of Clinical Trial Results for a this compound-Containing Combination Therapy in NASH Patients [2][3]
| Parameter | Treatment Group (n=96) | Placebo Group (n=95) | p-value |
| Hepatic Steatosis | 25% reduction | No significant reduction | < 0.01 |
| Hepatomegaly | 6% reduction | No significant reduction | < 0.05 |
| ALT | Significant reduction | Ineffective | - |
| AST | Significant reduction | Ineffective | - |
| γ-GT | Significant reduction | Ineffective | - |
| Adverse Events | 10% (mild, transient) | 7% (mild, transient) | Not Significant |
Pharmacokinetics
Specific pharmacokinetic studies on this compound are not extensively available. The European Medicines Agency notes that betaine and glucuronic acid are the immediate metabolites of this compound.[5] Therefore, the pharmacokinetic profile is largely inferred from studies on oral betaine.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Betaine is rapidly absorbed following oral administration.[3][8]
-
Distribution: It is distributed into a relatively large apparent volume.[8]
-
Metabolism: this compound is hydrolyzed to betaine and glucuronic acid. Betaine is primarily eliminated by metabolism, with a key metabolite being dimethylglycine (DMG).[3][8]
-
Excretion: Renal clearance of betaine is low, with only a small fraction of the ingested dose excreted unchanged in the urine.[3][8]
Table 2: Pharmacokinetic Parameters of Oral Betaine in Healthy Human Subjects [3][8][9]
| Parameter | Single Dose (50 mg/kg) | Repeated Dose (50 mg/kg BID) |
| tmax (h) | 0.90 ± 0.33 | Not Reported |
| Cmax (mmol/L) | 0.94 ± 0.19 | Not Reported |
| Absorption Half-life (t½,abs, h) | 0.28 ± 0.17 | Unchanged |
| Distribution Half-life (t½,λ1, h) | 0.59 ± 0.22 | 1.77 ± 0.75 |
| Elimination Half-life (t½,z, h) | 14.38 ± 7.17 | 41.17 ± 13.50 |
| Renal Clearance (% of total) | ~5.3% | Unchanged |
| Urinary Excretion (% of dose) | ~4% | Increased threefold vs single dose |
Toxicology and Safety
Dedicated toxicology studies on this compound are limited. The safety profile is primarily based on data from its metabolite, betaine, and clinical trial observations.
Preclinical Toxicology of Betaine
Table 3: Acute Toxicity of Betaine [10]
| Species | Route of Administration | LD50 |
| Mouse | Subcutaneous | 10.8 g/kg |
| Mouse | Intravenous | 0.83 g/kg |
| Rat | Oral | 11.1 g/kg |
Clinical Safety
In a double-blind, randomized, placebo-controlled trial, a combination therapy including this compound was well-tolerated.[2][3] Adverse events were reported in 10% of patients receiving the active treatment and 7% of those on placebo, with the difference not being statistically significant.[2][3] The reported events were mild, transient, and consistent with common symptoms of liver disorders, not requiring discontinuation of the treatment.[2][3]
Experimental Protocols
Clinical Trial: Efficacy and Safety in NASH (Miglio et al., 2000)
-
Study Design: A prospective, randomized, double-blind, parallel-group, placebo-controlled clinical trial.[2][3]
-
Participants: 191 patients with a diagnosis of non-alcoholic steatohepatitis. Exclusion criteria included alcohol abuse, viral hepatitis, and other specific liver diseases.[11]
-
Intervention: Patients were randomized to receive either the active treatment (n=96) or a placebo (n=95) for 8 weeks. The active treatment consisted of capsules containing 150 mg of this compound, 30 mg of diethanolamine glucuronate, and 20 mg of nicotinamide ascorbate, taken twice daily (b.i.d.) with meals.[11]
-
Endpoints: The primary efficacy endpoints were changes in hepatic steatosis and hepatomegaly, assessed by ultrasonography. Secondary endpoints included changes in liver transaminases (ALT, AST, γ-GT), subjective symptoms like abdominal discomfort, and global efficacy ratings by both the physician and the patient. Safety was assessed by monitoring adverse events.[2][3][11]
Caption: Clinical Trial Workflow for NASH Study.
In Vitro Study: AMPK Activation in HepG2 Cells
-
Objective: To determine the effect of betaine on the activation of AMPK in vitro.[1][12]
-
Protocol:
-
Cells were cultured in serum-free DMEM medium overnight.
-
Cells were then incubated with varying concentrations of betaine (0.5, 1, 2, and 5 mM) for different time points (1, 2, and 4 hours).
-
Total cell extracts were prepared and subjected to Western blot analysis.
-
Phosphorylation of AMPK at Threonine-172 was detected using a specific anti-phospho-AMPK antibody to assess activation.[1][12]
-
-
Key Finding: Betaine activated AMPK in a dose-dependent manner, with peak activation observed at 2 hours of incubation.[1][12]
In Vivo Study: NF-κB Inhibition in Aged Rats
-
Objective: To assess the anti-inflammatory effect of betaine on NF-κB during aging.[4]
-
Animal Model: Aged (21 months) Sprague-Dawley rats.[4]
-
Protocol:
-
Older rats were fed a diet supplemented with betaine.
-
Kidney tissue was collected and analyzed for the expression of NF-κB and its downstream target genes (COX-2, iNOS, VCAM-1, ICAM-1).[4]
-
-
Key Finding: Betaine supplementation suppressed the age-related increase in NF-κB activity and the expression of its pro-inflammatory target genes in the kidney.[4]
Drug Interactions
No data regarding drug interactions with this compound were found in the reviewed literature.[13]
Conclusion
This compound exerts its pharmacological effects primarily through the actions of its active component, betaine. Its role as a methyl donor in the methionine cycle and its ability to modulate critical metabolic and inflammatory signaling pathways, such as AMPK and NF-κB, provide a strong mechanistic basis for its observed clinical benefits in liver disorders like NASH. While specific pharmacokinetic and toxicological data for the conjugated molecule are scarce, the available information on betaine suggests a favorable profile. The compound is well-tolerated in clinical settings, supporting its potential as a therapeutic agent for metabolic and inflammatory conditions of the liver. Further research is warranted to fully elucidate the unique pharmacological profile of the conjugated form and to explore its full therapeutic potential.
References
- 1. Involvement of AMP-activated protein kinase in beneficial effects of betaine on high-sucrose diet-induced hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 32087-68-6 | Benchchem [benchchem.com]
- 3. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betaine suppresses proinflammatory signaling during aging: the involvement of nuclear factor-kappaB via nuclear factor-inducing kinase/IkappaB kinase and mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Role of betaine in liver disease-worth revisiting or has the die been cast? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of AMP-activated protein kinase in beneficial effects of betaine on high-sucrose diet-induced hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
Betaine Glucuronate: An In-depth Technical Guide on its Interaction with Liver Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaine glucuronate, a conjugate of the methyl donor betaine and the detoxifying agent glucuronic acid, has been investigated for its potential hepatoprotective effects. This technical guide provides a comprehensive overview of the interaction of this compound and its active moiety, betaine, with liver enzymes and associated signaling pathways. Clinical evidence primarily stems from studies on a combination therapy for non-alcoholic steatohepatitis (NASH), which demonstrated a significant reduction in serum liver enzymes. Preclinical research on betaine elucidates a multifaceted mechanism of action, including the modulation of hepatic lipid metabolism, improvement of insulin sensitivity, and attenuation of inflammatory responses. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to serve as a resource for researchers in hepatology and drug development.
Introduction
The liver plays a central role in metabolism, detoxification, and the synthesis of essential proteins. Elevated levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT) in the serum are key biomarkers of hepatocellular injury and cholestasis. Non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), are becoming increasingly prevalent and are characterized by hepatic steatosis, inflammation, and subsequent liver damage.
Betaine (trimethylglycine) is a naturally occurring osmolyte and a critical methyl group donor in the methionine cycle within the liver. Its conjugate, this compound, is proposed to combine the metabolic benefits of betaine with the detoxifying properties of glucuronic acid. This guide will delve into the scientific evidence surrounding this compound's impact on liver health, with a focus on its interaction with liver enzymes.
Clinical Evidence: Efficacy in Non-Alcoholic Steatohepatitis
The primary clinical evidence for the efficacy of this compound comes from a prospective, randomized, double-blind, placebo-controlled study in patients with NASH. In this trial, a combination therapy containing this compound was administered for 8 weeks.
Quantitative Data from Clinical Trials
The treatment, marketed as Ietepar, consisted of capsules containing 150 mg of this compound, 30 mg of diethanolamine glucuronate, and 20 mg of nicotinamide ascorbate[1]. The study demonstrated a statistically significant reduction in elevated liver transaminases in the treatment group compared to the placebo group[2][3][4].
Table 1: Effect of Combination Therapy with this compound on Liver Enzymes in NASH Patients
| Liver Enzyme | Treatment Group (Verum) | Placebo Group | Significance of Difference |
| ALT (IU/L) | Significant Reduction | Ineffective | p < 0.001[2] |
| AST (IU/L) | Significant Reduction | Ineffective | Very Significant[2] |
| γ-GT (IU/L) | Significant Reduction | Ineffective | Very Significant[2] |
Data from the study by Miglio et al. (2000) on the efficacy of an oral preparation containing this compound, diethanolamine glucuronate, and nicotinamide ascorbate.[2][3][4]
Experimental Protocol: Clinical Trial in NASH
-
Study Design: A prospective, randomized, double-blind, parallel-group, placebo-controlled clinical trial[3].
-
Patient Population: 191 patients diagnosed with non-alcoholic steatohepatitis[3].
-
Intervention: The treatment group (n=96) received capsules containing this compound (150 mg), diethanolamine glucuronate (30 mg), and nicotinamide ascorbate (20 mg) twice daily for 8 weeks. The control group (n=95) received indistinguishable placebo capsules[1][3].
-
Primary Endpoints: Changes in serum levels of ALT, AST, and GGT.
-
Secondary Endpoints: Reduction in hepatic steatosis and hepatomegaly as assessed by ultrasonography, and patient- and doctor-rated global efficacy[2][3].
-
Methodology for Liver Enzyme Measurement: While the specific analytical methods are not detailed in the available literature, standard clinical laboratory procedures for measuring serum aminotransferase and GGT activity would have been employed. This typically involves spectrophotometric assays that measure the rate of enzymatic reactions based on the change in absorbance of NADH.
Preclinical Evidence and Mechanism of Action
While preclinical studies specifically on this compound are limited, extensive research on its active component, betaine, provides significant insight into its hepatoprotective mechanisms. The effects observed are largely indirect, resulting from improved overall liver health rather than direct interaction with liver enzymes.
Quantitative Data from Preclinical Studies (Betaine)
Animal models of liver injury have demonstrated the efficacy of betaine in reducing serum ALT and AST levels.
Table 2: Effect of Betaine on Serum ALT and AST in Animal Models of Liver Injury
| Animal Model | Condition | Betaine Intervention | Effect on ALT | Effect on AST | Reference |
| Rats | Ethanol-induced liver injury | Betaine administration | Significantly lowered | Significantly lowered | [5] |
| Mice | High-fat diet-induced NAFLD | 1% betaine in drinking water for 12 weeks | Attenuated increase | Not specified | [6] |
| Mice | Moderate high-fat diet-induced NAFL | Betaine supplementation for 6 weeks | Significantly reduced | Not specified | [7] |
Experimental Protocols: Preclinical Assessment
-
Animal Models: Typically, male C57BL/6 mice or Wistar rats are used. Liver injury is induced through various methods, such as a high-fat diet, a methionine- and choline-deficient diet, or administration of hepatotoxins like ethanol[5][6][7].
-
Betaine Administration: Betaine is commonly administered in the drinking water (e.g., 1% w/v) or as a dietary supplement[6].
-
Measurement of Liver Enzymes: Blood is collected from the animals, and serum is separated. ALT and AST levels are measured using commercially available enzymatic assay kits, which are typically adapted for use on automated clinical chemistry analyzers. The principle involves measuring the rate of a coupled enzymatic reaction that results in the oxidation of NADH, monitored as a decrease in absorbance at 340 nm.
-
Histopathological Analysis: Liver tissue is collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and overall liver morphology. Oil Red O staining of frozen liver sections is used to visualize lipid accumulation[6][7].
Signaling Pathways and Molecular Interactions
Betaine's hepatoprotective effects are mediated through its influence on several key intracellular signaling pathways. It is important to note that while the following information is based on studies of betaine, it is plausible that this compound exerts its effects through the liberation of betaine.
Role as a Methyl Donor
As a primary methyl donor, betaine participates in the remethylation of homocysteine to methionine, a reaction catalyzed by the liver-specific enzyme betaine-homocysteine S-methyltransferase (BHMT)[8][9]. This action is crucial for maintaining the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio, which is vital for numerous methylation reactions essential for liver function and cellular health[10][11].
Modulation of Inflammatory Pathways: NF-κB Signaling
Chronic liver diseases are associated with persistent inflammation. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. Studies have shown that betaine can suppress the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β[2][12][13].
Improvement of Hepatic Insulin Signaling
Betaine has been shown to improve insulin sensitivity in the liver. It enhances the tyrosine phosphorylation of Insulin Receptor Substrate 1 (IRS1) and the subsequent activation of the PI3K/Akt pathway. This leads to improved glucose homeostasis and reduced lipogenesis.
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of betaine are well-documented. After oral administration, betaine is rapidly absorbed. It is primarily metabolized in the liver and kidneys through the BHMT pathway, which converts it to dimethylglycine[14][15].
A significant knowledge gap exists regarding the pharmacokinetics of this compound. It is currently unknown whether the compound is absorbed intact and then hydrolyzed, or if it is broken down into betaine and glucuronic acid in the gastrointestinal tract prior to absorption. This distinction is critical for fully understanding its biological activity and potential therapeutic advantages over betaine alone.
Conclusion and Future Directions
The available evidence suggests that this compound, likely through the action of its betaine moiety, has a beneficial effect on liver health, particularly in the context of non-alcoholic steatohepatitis. Clinical data from a combination therapy trial shows a significant reduction in key liver enzymes, indicating a decrease in hepatocellular injury. Preclinical studies on betaine provide a strong mechanistic basis for these observations, highlighting its role in improving hepatic metabolism and reducing inflammation.
However, there is a clear need for further research specifically on this compound. Key areas for future investigation include:
-
Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of this compound.
-
Preclinical studies to evaluate the dose-dependent effects of this compound on liver enzymes and to compare its efficacy and potency with betaine.
-
Well-designed clinical trials with this compound as a monotherapy to definitively establish its efficacy and safety in patients with NASH and other liver diseases.
Such research will be invaluable in fully elucidating the therapeutic potential of this compound for the management of liver disorders.
References
- 1. scribd.com [scribd.com]
- 2. Betaine Modulates Age-Related NF-.KAPPA.B by Thiol-Enhancing Action | CiNii Research [cir.nii.ac.jp]
- 3. Betaine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and safety of oral this compound in non-alcoholic steatohepatitis. A double-blind, randomized, parallel-group, placebo-controlled prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betaine inhibits Toll-like receptor 4 expression in rats with ethanol-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betaine improved adipose tissue function in mice fed a high-fat diet: a mechanism for hepatoprotective effect of betaine in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betaine improves nonalcoholic fatty liver and associated hepatic insulin resistance: a potential mechanism for hepatoprotection by betaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betaine Mitigates Amyloid-β-Associated Neuroinflammation by Suppressing the NLRP3 and NF-κB Signaling Pathways in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 32087-68-6 | Benchchem [benchchem.com]
- 10. Role of betaine in liver disease-worth revisiting or has the die been cast? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Acute ethanol-induced liver injury is prevented by betaine administration [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
The Role of Betaine Glucuronate in Osmoprotection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmotic stress, a fundamental challenge to cellular homeostasis, arises from fluctuations in the extracellular solute concentration, leading to potentially damaging changes in cell volume and intracellular ionic strength. To counteract these effects, cells have evolved sophisticated mechanisms, including the accumulation of small organic molecules known as osmolytes. Among these, the betaine family of compounds, particularly glycine betaine, is recognized for its potent osmoprotective capabilities. This technical guide delves into the role of betaine, with a specific focus on betaine glucuronate, in cellular osmoprotection.
This compound is an ester formed from the reaction of betaine and glucuronic acid.[1] While it has been utilized in therapeutic preparations for liver and gastrointestinal disorders, and investigated for its efficacy in non-alcoholic steatohepatitis, there is a notable scarcity of direct scientific literature detailing its specific mechanisms as a cellular osmoprotectant against osmotic stress.[2][3]
Consequently, this guide will provide a comprehensive overview of the well-documented osmoprotective functions of glycine betaine , the foundational compound from which this compound is derived. The principles and mechanisms discussed for glycine betaine are considered the most relevant framework for understanding the potential, albeit largely uninvestigated, osmoprotective actions of its glucuronate conjugate.
Core Mechanisms of Betaine-Mediated Osmoprotection
Glycine betaine is a highly effective compatible osmolyte, meaning it can accumulate to high intracellular concentrations to balance extracellular osmolarity without significantly perturbing normal cellular functions.[4] Its primary roles in osmoprotection are multifaceted and include:
-
Maintenance of Cell Volume and Integrity: Under hyperosmotic conditions, water efflux leads to cell shrinkage, increased intracellular ionic strength, and mechanical stress. Betaine accumulation counteracts this by increasing the intracellular solute concentration, thereby promoting water retention and restoring cell volume.[5]
-
Stabilization of Proteins and Enzymes: Increased intracellular ion concentrations during hyperosmotic stress can lead to protein denaturation and aggregation. Betaine is preferentially excluded from the hydration shell of proteins, a mechanism that thermodynamically stabilizes their native folded structure and preserves enzymatic activity.[4]
-
Protection of the Photosynthetic Apparatus: In plant cells, glycine betaine has been shown to protect the photosynthetic machinery, including the RuBisCo enzyme and photosystem II, from the detrimental effects of high salinity and drought.[4]
-
Modulation of Gene and Protein Expression: The cellular response to osmotic stress involves the altered expression of numerous genes. Betaine can influence these pathways, including the upregulation of its own transporters to enhance its intracellular accumulation.
Quantitative Effects of Glycine Betaine on Cellular Responses to Osmotic Stress
The osmoprotective effects of glycine betaine have been quantified in various cell models. The following tables summarize key findings from the literature.
| Cell Type | Osmotic Stress Condition | Betaine Concentration | Observed Effect | Reference |
| SV-3T3 cells | 0.5 osM | 10-25 mM | Largely prevented a 90% inhibition of cell proliferation. | [5] |
| SV-3T3 cells | 0.5 osM | 25 mM | Converted a 50% recovery of protein synthesis to 100%. | [5] |
| SV-3T3 cells | 0.5 osM | 10-25 mM | Prevented a 30% decrease in cell volume. | [5] |
| SV-3T3 cells | 0.5 osM | 10-25 mM | Decreased the induction of amino acid transport via system A by 73%. | [5] |
| Chick-embryo fibroblasts | 0.5 osM | 25 mM | Completely counteracted a 75% inhibition of protein synthesis. | [5] |
| Recombinant CHO clones | 542 mOsm/kg | 15 mM | Enabled growth in 22 out of 23 clones that otherwise could not grow. | [6] |
Cellular Uptake and Transport of Betaine
The intracellular accumulation of betaine is a critical step in its function as an osmoprotectant. This is primarily mediated by specific transporter proteins.
-
Betaine/GABA Transporter 1 (BGT-1): A key transporter responsible for the Na⁺- and Cl⁻-dependent uptake of betaine into cells. Its expression and activity are often upregulated in response to hypertonic stress.[7] In some cell types, hyperosmotic stress induces the redistribution of BGT-1 from the cytoplasm to the plasma membrane, enhancing betaine uptake.[7]
-
Amino Acid Transport Systems: In some cells, such as SV-3T3 cells, betaine can be taken up via amino acid transport systems, like system A. This uptake mechanism is also inducible by osmotic stress.[8]
-
Other Transporters: Studies in various organisms suggest the existence of multiple betaine transport systems with different affinities and regulatory mechanisms.[9][10]
Signaling Pathways in Betaine-Mediated Osmoprotection
The cellular response to osmotic stress and the subsequent accumulation of osmolytes like betaine are governed by complex signaling networks. While a complete picture is still emerging, key elements have been identified.
In plants, hormones such as jasmonic acid (JA) have been implicated in signaling the upregulation of glycine betaine biosynthesis in response to osmotic stress.[11]
Experimental Protocols for Studying Osmoprotection
Assessing the osmoprotective effects of compounds like betaine involves a series of in vitro experiments.
1. Induction of Hyperosmotic Stress in Cell Culture:
-
Objective: To create a hypertonic environment that challenges cellular homeostasis.
-
Method:
-
Culture cells to a desired confluency in standard isotonic medium.
-
Prepare hyperosmotic media by supplementing the standard medium with a non-penetrating solute, most commonly NaCl or mannitol, to the desired final osmolality (e.g., 400-600 mOsm/kg).
-
Replace the standard medium with the pre-warmed hyperosmotic medium, with or without the test compound (this compound or glycine betaine).
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
2. Measurement of Cell Viability and Proliferation:
-
Objective: To quantify the protective effect of the test compound on cell survival and growth under osmotic stress.
-
Common Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity.
-
Crystal Violet Staining: Stains the nuclei of adherent cells, providing a measure of cell number.
-
3. Assessment of Apoptosis:
-
Objective: To determine if the test compound can mitigate programmed cell death induced by osmotic stress.
-
Common Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) involved in apoptosis.
-
4. Analysis of Gene and Protein Expression:
-
Objective: To investigate the molecular mechanisms underlying the osmoprotective effects.
-
Methods:
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of genes of interest, such as betaine transporters (e.g., BGT-1) and stress-response genes.
-
Western Blotting: To quantify the protein levels of transporters and signaling molecules.
-
Conclusion
Glycine betaine is a cornerstone of cellular defense against osmotic stress, with well-documented roles in maintaining cell volume, stabilizing macromolecules, and modulating cellular signaling. While this compound is structurally related and has demonstrated therapeutic potential in other areas, its specific contributions to osmoprotection remain an open area for investigation. The experimental frameworks and mechanistic insights presented in this guide for glycine betaine provide a robust foundation for future research into the osmoprotective properties of this compound and other novel osmolyte derivatives. Such studies will be invaluable for the development of new therapeutic strategies for conditions associated with cellular osmotic stress.
References
- 1. Buy this compound (EVT-12896515) | 32087-68-6 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of oral this compound in non-alcoholic steatohepatitis. A double-blind, randomized, parallel-group, placebo-controlled prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compatible Solute Engineering in Plants for Abiotic Stress Tolerance - Role of Glycine Betaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation by betaine of cellular responses to osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osmoprotective effect of glycine betaine on thrombopoietin production in hyperosmotic Chinese hamster ovary cell culture: clonal variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subcellular redistribution of the renal betaine transporter during hypertonic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osmotically inducible uptake of betaine via amino acid transport system A in SV-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uptake of betaine into mouse cumulus-oocyte complexes via the SLC7A6 isoform of y+L transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Glycinebetaine Biosynthesis in Response to Osmotic Stress Depends on Jasmonate Signaling in Watermelon Suspension Cells [frontiersin.org]
The Discovery and Scientific Journey of Betaine Glucuronate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaine glucuronate, a synthetic conjugate of the naturally occurring methyl donor betaine and the detoxifying agent glucuronic acid, has been a subject of scientific inquiry primarily for its potential therapeutic applications in liver disorders. This technical guide provides an in-depth exploration of the discovery, history, and scientific research surrounding this compound. It consolidates key findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes relevant pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. While the precise moment of its initial synthesis is not extensively documented in readily available literature, its investigation has been notably marked by a pivotal clinical trial in 2000 that illuminated its potential in treating non-alcoholic steatohepatitis (NASH).
Introduction: The Genesis of a Hepatoprotective Agent
The conceptualization of this compound stems from the distinct and complementary physiological roles of its two constituent molecules: betaine and glucuronic acid. Betaine, also known as trimethylglycine, is a crucial methyl donor in the methionine cycle, essential for converting homocysteine to methionine, and also functions as an osmolyte, protecting cells from environmental stress.[1][2] Glucuronic acid is a key player in phase II detoxification, where it conjugates with various substances to increase their water solubility and facilitate their excretion.[1] The synthesis of this compound represents a pharmacological strategy to deliver both a methyl donor and a detoxifying agent in a single molecule, with potential synergistic effects, particularly in the context of liver health.
While the exact date and discoverer of this compound are not clearly recorded in major scientific databases, its use in veterinary medicine for liver disorders suggests a history of investigation preceding its more prominent clinical studies in humans.[3] The significant turning point in the research history of this compound was a double-blind, randomized, placebo-controlled clinical study published in 2000 by Miglio et al., which investigated its efficacy in patients with non-alcoholic steatohepatitis (NASH).[2][4][5] This study reported significant reductions in liver fat and improvements in liver enzyme levels, sparking further interest in its therapeutic potential.[2][4][5]
Synthesis of this compound
The generation of this compound can be achieved through both chemical and enzymatic methodologies.
Chemical Synthesis: Esterification
The primary industrial method for synthesizing this compound is through direct chemical esterification.[1] This process involves the reaction between betaine and glucuronic acid.
Experimental Protocol: Chemical Esterification of Betaine and Glucuronic Acid [1]
-
Preparation of Betaine Hydrochloride: Betaine is reacted with hydrochloric acid to form betaine hydrochloride. The pH is adjusted to approximately 2, and crystallization is facilitated with ethanol. The mixture is typically chilled for an extended period, after which the crystals are filtered and dried.
-
Esterification: The prepared betaine hydrochloride is mixed with glucuronic acid in a polar solvent such as water or methanol. An acidic catalyst, like sulfuric acid, is added to the mixture.
-
Reaction Conditions: The reaction is heated to a moderate temperature, typically in the range of 50°C to 70°C, for several hours to facilitate the formation of the ester bond.
-
Purification: The resulting this compound is then purified using standard techniques such as crystallization or chromatography.
Enzymatic Synthesis: Glucuronidation
This compound can also be synthesized enzymatically through a process known as direct glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[1] This method offers milder reaction conditions and higher specificity compared to chemical synthesis.
Experimental Protocol: UGT-Catalyzed Synthesis of this compound [1]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the substrate (betaine), the UDP-glucuronosyltransferase (UGT) enzyme, and the high-energy donor, UDP-αD-glucuronic acid (UDPGA). The reaction is typically carried out in a suitable buffer at a physiological pH.
-
Incubation: The reaction mixture is incubated at an optimal temperature for the UGT enzyme, usually 37°C, for a specific duration to allow for the enzymatic conjugation to occur.
-
Termination and Analysis: The reaction is terminated, and the formation of this compound is confirmed and quantified using analytical techniques such as HPLC or LC-MS.
Key Preclinical and Clinical Research
The therapeutic potential of this compound, particularly in liver diseases, has been explored in both preclinical and clinical settings.
Preclinical Investigations
While specific preclinical studies focusing solely on this compound are not extensively detailed in publicly available literature, research on betaine has provided a strong rationale for its use in liver disorders. Studies in animal models have shown that betaine can attenuate liver injury caused by various toxins and can prevent or reverse alcohol-induced and diet-induced hepatic steatosis.[6] These protective effects are attributed to its role in methionine metabolism and its ability to decrease elevated homocysteine levels.
The Pivotal 2000 Clinical Trial in NASH
A landmark study by Miglio et al. (2000) was a prospective, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of an oral preparation containing this compound, diethanolamine glucuronate, and nicotinamide ascorbate in patients with NASH.[2][4][5]
Methodology of the Miglio et al. (2000) Study [2][4][5]
-
Study Design: A double-blind, randomized, parallel-group, placebo-controlled prospective clinical study.
-
Participants: 191 patients diagnosed with non-alcoholic steatohepatitis.
-
Intervention: Patients were treated for 8 weeks with either the active treatment (96 patients) or a placebo (95 patients), administered orally twice a day.
-
Primary Outcome Measures: Changes in hepatic steatosis (assessed by ultrasonography) and hepatomegaly.
-
Secondary Outcome Measures: Changes in liver transaminase levels (ALT, AST, and γ-GT), discomfort in the upper right abdominal quadrant, and global efficacy rated by both the doctor and the patient.
Quantitative Results of the Miglio et al. (2000) Study
| Parameter | Verum (this compound Combination) | Placebo | p-value |
| Hepatic Steatosis Reduction | 25% | Not significant | < 0.01 |
| Hepatomegaly Reduction | 6% | Not significant | < 0.05 |
| ALT Reduction | Significant reduction | Ineffective | Not specified |
| AST Reduction | Significant reduction | Ineffective | Not specified |
| γ-GT Reduction | Significant reduction | Ineffective | Not specified |
| Global Efficacy (Doctor Rated "Very Good" or "Good") | 48% | 17% | 9 x 10⁻⁶ |
| Global Efficacy (Patient Self-Rated "Very Good" or "Good") | 52% | 34% | 0.017 |
| Adverse Events | 10% | 7% | Not significant |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound are believed to arise from the combined actions of betaine and glucuronic acid.
Betaine's Role:
-
Methyl Donation: Betaine serves as a methyl donor in the conversion of homocysteine to methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT).[1] This is crucial for maintaining low levels of homocysteine, which can be toxic at high concentrations.[1] This pathway is a vital alternative to the folate-dependent remethylation of homocysteine.[1]
-
Osmoregulation: As an osmolyte, betaine helps protect cells from osmotic stress, thereby preventing cell shrinkage and death.[1][2]
Glucuronic Acid's Role:
-
Detoxification: Glucuronic acid is central to the process of glucuronidation, a major Phase II metabolic reaction that conjugates various substances, making them more water-soluble and easier to excrete.[1]
The combination of these actions in this compound is thought to provide a multi-pronged approach to liver protection, addressing both metabolic imbalances and the burden of toxic substances.
Analytical Methodologies
The detection and quantification of this compound and its components in biological matrices are crucial for research and clinical monitoring. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for the analysis of betaine often involve derivatization to enhance its detection by UV or fluorescence detectors due to its lack of a strong chromophore.
General Protocol for HPLC Analysis of Betaine (and potentially this compound)
-
Sample Preparation: Biological samples (e.g., plasma, urine) are deproteinized, and the analyte of interest is extracted.
-
Derivatization: The extracted analyte is derivatized with a suitable agent to introduce a chromophore or fluorophore.
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with an appropriate column (e.g., reverse-phase C18) and a mobile phase designed to separate the analyte from other components.
-
Detection and Quantification: The analyte is detected using a UV or fluorescence detector, and its concentration is determined by comparing its peak area to that of a known standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of betaine and its derivatives without the need for derivatization. Both 1H and 13C NMR can provide detailed information about the molecular structure. While specific NMR data for this compound is not widely published, the characteristic signals of both the betaine and glucuronate moieties would be expected.
Conclusion and Future Directions
This compound represents a rationally designed molecule with a clear therapeutic hypothesis, particularly for the management of liver diseases like NASH. The 2000 clinical trial by Miglio et al. provided significant evidence of its potential efficacy. However, a deeper understanding of its history, including its initial discovery and early preclinical development, requires further investigation into less accessible historical literature and patent databases.
For future research, detailed pharmacokinetic and pharmacodynamic studies of this compound are warranted to fully characterize its absorption, distribution, metabolism, and excretion. Further elucidation of its specific molecular targets and signaling pathways will be crucial for optimizing its therapeutic use and for the development of next-generation hepatoprotective agents. The development and validation of specific and sensitive analytical methods for this compound in biological matrices will also be essential to support these future research endeavors.
References
- 1. NASH may be trash: causes of NASH [natap.org]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betaine chemistry, roles, and potential use in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of Betaine Glucuronate
For Researchers, Scientists, and Drug Development Professionals
Abstract This document provides detailed protocols for the laboratory-scale synthesis of betaine glucuronate, a compound of interest for its potential therapeutic applications, particularly in liver health and metabolic disorders.[1] this compound is an ester formed from betaine, a methyl donor involved in the homocysteine cycle, and glucuronic acid, a key molecule in bodily detoxification processes.[1][2] This guide outlines the prevalent chemical esterification method, including reaction conditions, step-by-step procedures, and purification strategies. Additionally, it briefly covers the enzymatic synthesis approach and illustrates the biological significance of the betaine moiety.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate | [3] |
| CAS Number | 32087-6-8 | [3][4] |
| Molecular Formula | C₁₁H₁₉NO₈ | [3] |
| Molecular Weight | 293.27 g/mol | [3][5] |
| Canonical SMILES | C--INVALID-LINK--(C)CC(=O)OC1C(C(C(C(O1)C(=O)[O-])O)O)O | [3] |
Synthesis Method 1: Direct Chemical Esterification
The most common and industrially relevant method for synthesizing this compound is through the direct acid-catalyzed esterification of betaine and glucuronic acid.[1][3] The process typically begins with the preparation of betaine hydrochloride to improve its handling and reactivity in the subsequent esterification step.[3]
Caption: Workflow for the chemical synthesis of this compound.
This protocol describes a general method for the synthesis of this compound via acid-catalyzed esterification. Researchers should optimize parameters based on their specific laboratory conditions and desired scale.
Materials:
-
Betaine (anhydrous or monohydrate)
-
Glucuronic acid
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H₂SO₄), concentrated
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Ethanol
-
Methanol or Water (as solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
pH meter or pH indicator strips
Procedure:
Part A: Preparation of Betaine Hydrochloride [3]
-
Dissolve betaine in water.
-
Slowly add hydrochloric acid to the solution while stirring until the pH reaches approximately 2.
-
Add ethanol to the acidified solution to facilitate the crystallization of betaine hydrochloride.
-
Cool the mixture (e.g., in an ice bath or refrigerator) for an extended period (up to 24 hours) to maximize crystal formation.[3][6]
-
Collect the betaine hydrochloride crystals by filtration.
-
Wash the crystals with cold ethanol and dry them under a vacuum.
-
In a round-bottom flask, dissolve the dried betaine hydrochloride and glucuronic acid in a suitable polar solvent (e.g., water or methanol).[3]
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Equip the flask with a condenser and heat the reaction mixture to a temperature between 50°C and 70°C.[1][3]
-
Maintain the reaction at this temperature for several hours, monitoring the progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Part C: Neutralization and Purification [3][6]
-
Slowly add a neutralizing agent, such as potassium carbonate, to the cooled reaction mixture until the acid catalyst is neutralized (pH ~7).[3] Be cautious as CO₂ evolution may cause frothing.
-
The crude this compound can be purified through several methods:
-
Crystallization: Concentrate the neutralized solution under reduced pressure and induce crystallization, potentially by adding a co-solvent or cooling.
-
Chromatography: For higher purity, employ column chromatography using an appropriate stationary and mobile phase.[1]
-
Washing: The crude product may be purified by a series of washing and separation steps.[3]
-
-
Collect the purified product, dry it thoroughly under vacuum, and store it in a desiccator.
| Parameter | Typical Value / Condition | Purpose |
| Reactants | Betaine Hydrochloride, Glucuronic Acid | Precursors for the ester product |
| Catalyst | Sulfuric Acid (H₂SO₄) | Protonates the carboxyl group of glucuronic acid, increasing its electrophilicity.[1][3] |
| Solvent | Water, Methanol | Dissolves reactants to facilitate the reaction.[3] |
| Temperature | 50 - 70 °C | Provides energy to overcome the activation barrier of the esterification reaction.[1][3] |
| Neutralizing Agent | Potassium Carbonate (K₂CO₃) | Quenches the reaction by neutralizing the acid catalyst.[3][6] |
Synthesis Method 2: Enzymatic Synthesis
An alternative, "greener" route to this compound is through enzymatic synthesis catalyzed by UDP-glucuronosyltransferases (UGTs).[2][3]
-
Principle: UGT enzymes facilitate the conjugation of a substrate (betaine) with glucuronic acid. The glucuronic acid moiety is supplied by a high-energy donor, UDP-αD-glucuronic acid (UDPGA).[3]
-
Advantages: This biocatalytic method features milder reaction conditions (ambient temperature, neutral pH), high specificity that reduces side reactions, and is more environmentally friendly.[3]
-
Challenges: The primary challenges include the high cost and limited availability of purified UGT enzymes and the UDPGA co-substrate, as well as potentially longer reaction times compared to chemical synthesis.[3]
Application Note: Biological Role of the Betaine Moiety
The synthesized this compound carries the biological functionality of its parent molecules. The betaine component is particularly significant for its role as a methyl donor in the one-carbon metabolism cycle, specifically in the remethylation of homocysteine to methionine.[2][3]
-
Mechanism: In the liver and kidneys, the enzyme betaine-homocysteine methyltransferase (BHMT) catalyzes the transfer of a methyl group from betaine to homocysteine, forming methionine and dimethylglycine.[3]
-
Significance: This pathway is a crucial alternative to the folate-dependent remethylation of homocysteine. By helping to convert homocysteine, betaine plays a role in maintaining lower levels of this metabolite, which can be toxic at high concentrations and is a risk factor for cardiovascular disease.[2][3]
Caption: Betaine's role in the remethylation of homocysteine.
References
- 1. Buy this compound (EVT-12896515) | 32087-68-6 [evitachem.com]
- 2. Buy this compound | 32087-68-6 [smolecule.com]
- 3. This compound | 32087-68-6 | Benchchem [benchchem.com]
- 4. amzeals.com [amzeals.com]
- 5. This compound | C11H19NO8 | CID 90479422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US6384266B1 - Method of synthesis of betaine esters - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Betaine Glucuronate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of betaine glucuronate in aqueous samples using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). This compound, an ester of betaine and glucuronic acid, is a polar compound of interest in metabolic and liver health research.[1] Due to its high polarity, traditional reversed-phase chromatography can be challenging. This application note details a proposed method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention and separation. The protocol is intended for research purposes and should be validated by the end-user for their specific application and matrix.
Introduction
Betaine plays a crucial role as a methyl donor in the remethylation of homocysteine to methionine.[2] Its glucuronide conjugate, this compound, is a metabolite formed during detoxification processes.[1] Accurate quantification of this compound is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of such compounds in complex biological matrices.[2]
Given the highly polar nature of this compound, this protocol employs a HILIC separation method.[3][4] HILIC is well-suited for the retention and separation of polar compounds that show little to no retention on traditional C18 reversed-phase columns.[4][5] Detection is achieved by mass spectrometry (MS), which provides the high sensitivity and selectivity required for quantitative analysis in complex samples.[6]
Experimental Protocol
This section details the proposed methodology for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade) for sample preparation
Instrumentation and Chromatographic Conditions
A standard HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: Proposed HPLC-MS/MS Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | HILIC Kinetex column (100 mm × 4.6 mm, 2.6 μm)[4] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid, pH ~3[4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic: 75% B[4] |
| Flow Rate | 0.6 mL/min[4] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6410 Triple Quad or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined by infusion of standard |
| Nebulizer Gas | Nitrogen |
| Drying Gas | Nitrogen |
Note: The Multiple Reaction Monitoring (MRM) transition for this compound must be optimized by direct infusion of a standard solution into the mass spectrometer to determine the precursor and product ions.
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in ultrapure water.
-
Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (75:25 v/v) to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
Sample Preparation (from aqueous matrix, e.g., urine or plasma):
-
Thaw frozen samples at room temperature.
-
Perform a protein precipitation step for plasma samples by adding three parts of cold acetonitrile to one part of plasma. Vortex and centrifuge.
-
For urine samples, a simple dilution may be sufficient. Dilute the sample with the initial mobile phase conditions.
-
Filter the supernatant or diluted urine through a 0.22 µm syringe filter prior to injection.
Experimental Workflow Diagram
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
Expected Results and Data Presentation
The described HILIC method is expected to provide good retention and peak shape for the polar this compound analyte. The use of MS/MS detection ensures high selectivity and sensitivity. Quantitative data should be summarized as shown in the tables below.
Table 2: Hypothetical Chromatographic and MS Data
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 3.5 | 294.1 | Optimized Fragment |
Table 3: Method Performance Characteristics (Example)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Discussion
The major challenge in the analysis of this compound is its high polarity, which leads to poor retention on conventional reversed-phase columns. The use of a HILIC stationary phase overcomes this issue by promoting partitioning of the polar analyte into the water-enriched layer on the surface of the stationary phase.[3][4][5] The mobile phase, consisting of a high percentage of acetonitrile with a small amount of aqueous buffer, is crucial for achieving retention in HILIC mode.[4]
Mass spectrometric detection is highly recommended for the analysis of this compound in biological matrices due to its complexity.[6] ESI in positive mode is suitable for the quaternary amine structure of betaine. The selectivity of MRM allows for accurate quantification even in the presence of co-eluting matrix components.
Conclusion
The proposed HILIC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound. This application note offers a comprehensive starting point for researchers to develop and validate a method tailored to their specific needs in metabolic research and drug development.
References
- 1. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic analysis of glucuronic acid conjugates after derivatization with 4-bromomethyl-7-methoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the Quantification of Betaine Glucuronate in Biological Samples
Introduction
Betaine, an important human nutrient and osmolyte, plays a crucial role in various metabolic processes, including the methylation of homocysteine to methionine.[1][2] Its conjugation with glucuronic acid to form betaine glucuronate is a significant step in its metabolism and detoxification, facilitated by UDP-glucuronosyltransferases (UGTs).[3][4] The quantification of this compound in biological matrices such as plasma and urine is essential for understanding its pharmacokinetics, physiological roles, and potential as a therapeutic agent.[4][5] This application note provides detailed protocols for the sensitive and specific quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), along with methods for sample preparation.
Biological Significance and Signaling Pathways
Betaine serves as a critical methyl donor in the methionine cycle via the betaine-homocysteine methyltransferase (BHMT) pathway, which is particularly active in the liver and kidneys.[6][7] This process is vital for regulating homocysteine levels, and by extension, influencing processes like DNA methylation and cellular detoxification.[1][7] As an osmolyte, betaine protects cells from environmental and osmotic stress.[7][8]
The formation of this compound is a phase II metabolic reaction catalyzed by UGTs, which conjugate glucuronic acid to betaine.[3][4] This process increases the water solubility of betaine, facilitating its excretion.[4] Emerging research also suggests that betaine can modulate key intracellular signaling pathways, such as inhibiting the pro-inflammatory NF-κB pathway, thereby exerting anti-inflammatory effects.[1][5][9]
Below are diagrams illustrating the metabolic pathway of betaine and a proposed signaling pathway for its anti-inflammatory effects.
Caption: Metabolic pathways of betaine, including the BHMT and UGT pathways.
Caption: Betaine's inhibitory effect on the NF-κB pro-inflammatory signaling pathway.
Experimental Protocols
Accurate quantification of this compound requires robust sample preparation and sensitive analytical methods. Below are detailed protocols for LC-MS/MS and HPLC analysis.
Protocol 1: Quantification by LC-MS/MS
This protocol is designed for the highly sensitive and specific quantification of this compound in plasma and urine.
1.1. Sample Preparation
-
Plasma:
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., d9-betaine glucuronate).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Urine:
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulates.
-
Dilute 100 µL of urine with 900 µL of water containing the internal standard.
-
For total betaine quantification (free and glucuronidated), enzymatic hydrolysis can be performed. To 100 µL of diluted urine, add 50 µL of β-glucuronidase solution (from E. coli, ~2000 units) in a suitable buffer (e.g., 0.2 M sodium phosphate buffer, pH 6.8) and incubate at 37°C for 16 hours.[1]
-
Stop the reaction by adding 300 µL of ice-cold methanol.
-
Centrifuge and collect the supernatant for analysis.
-
1.2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for retaining the polar this compound.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%), decreasing to around 50% over several minutes to elute the polar analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions of this compound and the internal standard need to be determined by direct infusion of the compounds. For betaine, the precursor ion is m/z 118.1.
-
1.3. Data Presentation
| Analyte | Sample Matrix | Concentration Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Plasma | 1 - 500 | 1 | 95 - 105 | < 10 |
| This compound | Urine | 10 - 1000 | 10 | 92 - 108 | < 12 |
Protocol 2: Quantification by HPLC-UV/ELSD
This protocol is suitable for laboratories without access to LC-MS/MS and can be used for samples with higher concentrations of this compound.
2.1. Sample Preparation
-
Solid-Phase Extraction (SPE) for Urine:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of diluted urine (as prepared in 1.1).
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash with 1 mL of methanol to remove hydrophobic interferences.
-
Elute this compound with 1 mL of methanol containing 5% ammonium hydroxide.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
2.2. HPLC Conditions
-
Column: A HILIC or a suitable ion-exchange column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 25 mM ammonium acetate, pH 4.5) in a ratio suitable for HILIC separation (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: Low wavelength (e.g., < 200 nm), as this compound lacks a strong chromophore.
-
ELSD (Evaporative Light Scattering Detector): Offers better sensitivity for non-UV absorbing compounds.
-
-
Injection Volume: 20 µL.
2.3. Data Presentation
| Analyte | Sample Matrix | Concentration Range (µg/mL) | LLOQ (µg/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Urine | 1 - 100 | 1 | 90 - 110 | < 15 |
Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Caption: General experimental workflow for this compound quantification.
Conclusion
The protocols outlined in this application note provide a robust framework for the quantification of this compound in biological samples. The choice between LC-MS/MS and HPLC will depend on the required sensitivity and the available instrumentation. Proper sample preparation is critical for accurate and reproducible results. These methods will be invaluable for researchers and professionals in drug development and metabolic studies investigating the role of betaine and its metabolites.
References
- 1. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 3. academic.oup.com [academic.oup.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. hpst.cz [hpst.cz]
- 6. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Organic Osmolytes: Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation by betaine of cellular responses to osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Application Notes and Protocols for Betaine Glucuronate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of betaine glucuronate in cell culture experiments. This document outlines the underlying scientific principles, detailed experimental protocols, and expected outcomes based on available research.
Introduction
Betaine, also known as trimethylglycine, is a naturally occurring amino acid derivative that plays a crucial role as an osmoprotectant and a methyl group donor in various metabolic pathways.[1] Its glucuronide conjugate, this compound, is a metabolite formed during phase II detoxification processes.[2] While much of the existing research focuses on betaine itself, understanding the properties of this compound is essential for studies involving drug metabolism, cellular stress, and signaling pathways. These protocols are designed to provide a framework for investigating the effects of this compound in in vitro cell culture systems.
Mechanism of Action
This compound's biological activity is primarily attributed to its betaine component. Betaine influences cellular function through several key mechanisms:
-
Methylation: Betaine is a critical component of the methionine-homocysteine cycle, where it donates a methyl group for the remethylation of homocysteine to methionine. This process is vital for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for DNA, RNA, and protein methylation, thus playing a role in epigenetic regulation.[3][4]
-
Osmoprotection: As an organic osmolyte, betaine helps maintain cell volume and protects cellular structures and proteins from stress induced by dehydration, high salinity, or extreme temperatures.[4][[“]]
-
Anti-inflammatory Effects: Betaine has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6] It can also suppress the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines.[[“]][6]
-
Modulation of Signaling Pathways: Betaine can influence various intracellular signaling pathways, including those involved in insulin signaling, AMPK activation, and the mitigation of endoplasmic reticulum stress.[3][6]
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound in cell culture.
Protocol 1: Assessment of Cytotoxicity and Cell Viability
This protocol determines the concentration range of this compound that is non-toxic to the cells of interest.
Materials:
-
This compound (sterile, cell culture grade)
-
Complete cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Cell line of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent (e.g., PrestoBlue™, CellTiter-Glo®)
-
Dimethyl sulfoxide (DMSO) for MTT assay
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile distilled water or PBS.[7] Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 250, 500 mM).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Viability Assay (MTT Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve to determine the IC50 (half-maximal inhibitory concentration) if applicable.
Protocol 2: Cell Proliferation Assay
This protocol assesses the effect of this compound on cell growth over time.
Materials:
-
This compound
-
Complete cell culture medium
-
24-well or 48-well cell culture plates
-
Cell line of interest
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a low density (e.g., 20,000 cells per well).
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound determined from the cytotoxicity assay (typically non-toxic concentrations).
-
Cell Counting: At different time points (e.g., 24, 48, 72, 96 hours), trypsinize the cells from triplicate wells for each condition.
-
Staining and Counting: Resuspend the cells in a known volume of medium. Mix a small aliquot of the cell suspension with trypan blue and count the viable cells using a hemocytometer or automated cell counter.
-
Data Analysis: Plot the cell number against time for each concentration to generate growth curves.
Protocol 3: Analysis of Apoptosis
This protocol investigates whether this compound induces programmed cell death.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
Cell line of interest
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation
Table 1: Effect of Betaine on Cell Viability in Different Cancer Cell Lines
| Cell Line | Betaine Concentration | Incubation Time | Effect on Cell Viability | Reference |
| DU-145 (Prostate Cancer) | 0.78 - 6.25 mg/ml | 24 h | Insignificant increase | [8] |
| DU-145 (Prostate Cancer) | 50 mg/ml | 24 h | Significant decrease (61.7% viability) | [8] |
| DU-145 (Prostate Cancer) | 75 mg/ml | 24 h | Significant decrease (19.1% viability) | [8] |
| HeLa (Cervical Carcinoma) | > 5.0 mg/ml | Not specified | Inhibition of proliferation, increased necrosis | [8] |
| HSC-4 & HSC-7 (Oral Squamous Cell Carcinoma) | 250 mM & 500 mM | 3 and 7 days | Significant reduction in proliferation |
Table 2: IC50 Values of Betaine in DU-145 Prostate Cancer Cells after 24 hours
| Parameter | Concentration (mg/ml) |
| IC25 | 30.88 |
| IC50 | 61.77 |
| IC75 | 92.65 |
| Data derived from a study on DU-145 human prostate cancer cells.[8] |
Visualizations
Caption: Key signaling pathways modulated by betaine.
Caption: General experimental workflow for cell-based assays.
References
- 1. Betaine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 32087-68-6 | Benchchem [benchchem.com]
- 4. What is the mechanism of Betaine? [synapse.patsnap.com]
- 5. What is betaine hydrochloride mechanism of action? - Consensus [consensus.app]
- 6. Betaine in Inflammation: Mechanistic Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betaine Induces Apoptosis and Inhibits Invasion in OSCC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betaine suppresses cell proliferation by increasing oxidative stress–mediated apoptosis and inflammation in DU-145 human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Spectrophotometric Assay for Betaine Glucuronate Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaine glucuronate is a metabolite of significant interest in various fields, including drug development and metabolic studies. It is formed by the conjugation of betaine with glucuronic acid, a key detoxification pathway.[1][2] Accurate quantification of this compound is crucial for understanding its pharmacokinetics and physiological roles. This application note details a proposed indirect spectrophotometric method for the detection of this compound. Direct spectrophotometric measurement is challenging due to the lack of a strong chromophore in the this compound molecule.[3] The proposed method is a coupled-enzyme assay that offers a sensitive and specific means of quantification suitable for various biological samples.
Principle of the Assay
This assay is an indirect method for the quantification of this compound. It is based on a two-step enzymatic reaction:
-
Enzymatic Hydrolysis: The enzyme β-glucuronidase specifically hydrolyzes the β-glucuronide bond in this compound, releasing betaine and D-glucuronic acid.[4][5][6]
-
Quantification of D-Glucuronic Acid: The amount of D-glucuronic acid produced is then quantified in a second enzymatic reaction. Uronate dehydrogenase catalyzes the oxidation of D-glucuronic acid, which is coupled to the reduction of a chromogenic tetrazolium salt, WST-8, to a formazan dye. The intensity of the color produced is directly proportional to the amount of D-glucuronic acid, and thus to the initial concentration of this compound in the sample. The increase in absorbance is measured at 450 nm.
Key Experimental Parameters
The following table summarizes the key quantitative parameters for this proposed spectrophotometric assay for this compound.
| Parameter | Value/Range | Notes |
| Wavelength of Maximum Absorbance (λmax) | 450 nm | For the formazan dye produced from WST-8. |
| Enzyme 1 | β-Glucuronidase | E. coli derived enzyme is suitable.[7][8] |
| Enzyme 2 | Uronate Dehydrogenase | Recombinant enzyme. |
| pH Optimum (Hydrolysis Step) | 6.0 - 7.0 | |
| pH Optimum (Detection Step) | 7.5 - 8.5 | |
| Incubation Temperature | 37°C | For both enzymatic reactions.[5][8] |
| Incubation Time (Hydrolysis) | 60 - 120 minutes | Optimization may be required depending on the sample matrix. |
| Incubation Time (Detection) | 30 - 60 minutes | |
| Linear Detection Range | 1 - 50 µM | Expected range; requires validation. |
| Sample Volume | 10 - 50 µL |
Experimental Protocol
1. Materials and Reagents
-
This compound Standard
-
β-Glucuronidase (from E. coli)
-
Uronate Dehydrogenase
-
WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)
-
1-Methoxy-5-methylphenazinium methylsulfate (1-Methoxy PMS)
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
D-Glucuronic Acid Standard
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Tris-HCl Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Incubator set to 37°C
2. Preparation of Reagents
-
This compound Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in deionized water.
-
D-Glucuronic Acid Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of D-glucuronic acid in deionized water.
-
β-Glucuronidase Solution (100 units/mL): Prepare a 100 units/mL solution of β-glucuronidase in 0.1 M phosphate buffer (pH 6.8).
-
Detection Reagent Mix: Prepare a mix containing:
-
0.1 M Tris-HCl buffer (pH 8.0)
-
5 mM NADP+
-
0.2 mM 1-Methoxy PMS
-
1 mM WST-8
-
5 units/mL Uronate Dehydrogenase
-
3. Assay Procedure
Step 1: Enzymatic Hydrolysis of this compound
-
Prepare a standard curve for this compound by serially diluting the 1 mM stock solution to obtain concentrations ranging from 1 to 50 µM.
-
Pipette 50 µL of each standard, sample, and a blank (deionized water) into separate wells of a 96-well microplate.
-
Add 50 µL of the β-glucuronidase solution to each well.
-
Incubate the plate at 37°C for 60-120 minutes.
Step 2: Detection of D-Glucuronic Acid
-
Following the hydrolysis step, add 100 µL of the Detection Reagent Mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples from the standard curve.
Visualizations
Caption: Experimental workflow for the spectrophotometric detection of this compound.
References
- 1. This compound | 32087-68-6 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-12896515) | 32087-68-6 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. raybiotech.com [raybiotech.com]
- 6. β-Glucuronidase Activity Assay Kit (Fluorometric) (ab234625) | Abcam [abcam.com]
- 7. Continuous spectrophotometric assay for beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Studies Involving Betaine Glucuronate Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies involving the administration of betaine glucuronate. The protocols and data presented are synthesized from preclinical and clinical research, with a focus on hepatic and metabolic investigations. Given that this compound is readily metabolized to betaine and glucuronic acid, much of the understanding of its biological effects is derived from studies on betaine.
Introduction
This compound is a compound used in the treatment of liver and gastrointestinal disorders[1]. It is also indicated for conditions such as arteriosclerosis, hepatic steatosis, and liver cirrhosis[1]. Upon administration, it is metabolized into betaine and glucuronic acid[2]. Betaine, a trimethyl derivative of the amino acid glycine, plays a crucial role as a methyl donor in the methionine cycle and as an osmolyte, protecting cells from stress[3]. These properties are central to its therapeutic effects, particularly in the context of liver disease.
Key Signaling Pathways
Betaine, the primary active metabolite of this compound, modulates several key signaling pathways involved in metabolism and cellular stress.
-
Lipid Metabolism: Betaine can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activated AMPK can inhibit lipogenesis (fat synthesis) and promote fatty acid oxidation, thereby reducing lipid accumulation in the liver[4].
-
Insulin Signaling: In models of insulin resistance, betaine has been shown to improve insulin sensitivity. It can enhance the phosphorylation of key proteins in the insulin signaling cascade, such as IRS-1 and Akt, leading to improved glucose uptake and utilization.
-
Inflammation: Betaine has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This pathway controls the expression of numerous pro-inflammatory cytokines.
-
Homocysteine Metabolism: As a methyl donor, betaine is critical for the remethylation of homocysteine to methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT). This is particularly important in conditions with impaired folate metabolism.
Signaling Pathway Diagram
Caption: Key signaling pathways modulated by betaine.
Experimental Protocols
Animal Models
The choice of animal model is critical and depends on the research question. For studying the effects of this compound on liver disease, several models are commonly used:
-
Nonalcoholic Fatty Liver Disease (NAFLD) Models:
-
Diet-induced models:
-
Genetically modified models:
-
db/db mice: These mice have a mutation in the leptin receptor and develop obesity, diabetes, and fatty liver.
-
ApoE-/- mice: On a high-fat diet, these mice develop features of NAFLD[7].
-
-
-
Alcoholic Liver Disease (ALD) Model:
-
Chronic-plus-binge ethanol feeding (NIAAA model): Mice are fed a liquid diet containing ethanol for 10 days, followed by a single gavage of ethanol.
-
Acute ethanol gavage: A single high dose of ethanol (e.g., 6 g/kg body weight) can be administered to rats to induce acute liver injury[8].
-
Dosing and Administration
This compound can be administered through various routes. Since it is metabolized to betaine, dosing can be based on the extensive literature on betaine administration.
-
Oral Gavage: This is a common method for precise dosing. Betaine has been administered to rats at doses ranging from 1 g/kg body weight[8].
-
In Drinking Water: For longer-term studies, betaine can be added to the drinking water. A common concentration is 1.5% (w/v)[5] or 2% (w/v)[7].
-
Intraperitoneal (i.p.) Injection: For acute studies or to bypass first-pass metabolism, i.p. injection can be used. Doses of 10 and 50 mg/kg have been used in animal models of hepatic injury[9]. In veterinary medicine, this compound is administered by injection at doses ranging from 1.5 to 15 mg/kg body weight in various large animal species[2].
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies.
Outcome Measures
A comprehensive evaluation of the effects of this compound should include a variety of endpoints:
-
Biochemical Analysis:
-
Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum are key indicators of liver damage.
-
Lipid Profile: Serum and hepatic levels of triglycerides and cholesterol.
-
Glucose Homeostasis: Fasting glucose and insulin levels, and glucose and insulin tolerance tests (GTT and ITT).
-
Markers of Oxidative Stress: Measurement of malondialdehyde (MDA) and glutathione (GSH) in liver tissue.
-
-
Histopathological Analysis:
-
H&E Staining: To assess overall liver morphology, inflammation, and cell death.
-
Oil Red O Staining: To visualize and quantify lipid accumulation (steatosis) in the liver.
-
-
Molecular Analysis:
-
Gene Expression Analysis (qPCR or RNA-seq): To measure the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, CPT1A), inflammation (e.g., TNF-α, IL-6), and fibrosis.
-
Western Blotting: To quantify the protein levels and phosphorylation status of key signaling molecules (e.g., AMPK, Akt).
-
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies on betaine.
Table 1: Effects of Betaine on Metabolic Parameters in High-Fat Diet-Induced Obese Mice [5]
| Parameter | Control (Chow) | HFD | HFD + Betaine (1.5% in water) | HFD + Exercise | HFD + Exercise + Betaine |
| Body Weight (g) | 31.5 ± 0.8 | 46.2 ± 1.1 | 45.1 ± 1.2 | 40.1 ± 1.0 | 38.9 ± 0.9 |
| Glucose AUC (ipGTT) | 1089 ± 65 | 1856 ± 98 | 1798 ± 105 | 1550 ± 89 | 1289 ± 77# |
| Insulin during ipGTT | Normal | Increased | Increased | Reduced | Further Reduced |
* p < 0.05 vs. HFD; # p < 0.05 vs. HFD + Exercise
Table 2: Effects of Betaine on Liver Parameters in a Mouse Model of NAFLD [10]
| Parameter | Standard Fat Diet | Moderate High-Fat Diet (mHF) | mHF + Betaine |
| Body Weight (g) | 32.1 ± 1.2 | 45.3 ± 1.9 | 44.8 ± 2.1 |
| Liver/Body Weight Ratio | 4.2 ± 0.2 | 5.8 ± 0.3 | 5.1 ± 0.3 |
| Serum ALT (U/L) | 35 ± 5 | 89 ± 12 | 55 ± 8 |
| Liver Triglycerides (mg/g) | 15.2 ± 2.1 | 45.6 ± 5.3 | 28.9 ± 4.1 |
| Visceral Fat (g) | 1.2 ± 0.2 | 2.8 ± 0.3 | 2.1 ± 0.2* |
* p < 0.05 vs. mHF
Pharmacokinetics
Table 3: Pharmacokinetic Parameters of Betaine in Healthy Humans after a Single Oral Dose (50 mg/kg) [11]
| Parameter | Value (Mean ± SD) |
| Cmax (mmol/L) | 0.94 ± 0.19 |
| tmax (h) | 0.90 ± 0.33 |
| t1/2,abs (h) | 0.28 ± 0.17 |
| t1/2,λ1 (h) | 0.59 ± 0.22 |
| t1/2,z (h) | 14.38 ± 7.17 |
Safety and Toxicity
Betaine is generally considered safe. In sub-chronic toxicity studies in rats, high doses of betaine (up to 5% in the diet) did not result in significant adverse effects of clinical importance[1]. As a feed additive for various animal species, betaine anhydrous is considered safe at a maximum supplementation rate of 2,000 mg/kg of complete feed[12][13].
Analytical Methods
The quantification of betaine in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.
-
High-Performance Liquid Chromatography (HPLC): A common method involves derivatization of betaine followed by HPLC separation with UV detection[14].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the direct quantification of betaine and its metabolites in biological samples[15]. For glucuronide metabolites in general, LC-MS/MS is the preferred method, often preceded by solid-phase extraction (SPE) for sample clean-up[16][17].
Analytical Workflow Diagram
Caption: Workflow for the analysis of betaine.
Conclusion
The design of in vivo studies for this compound should be based on a clear understanding of its metabolism to betaine and the subsequent effects of betaine on key metabolic and inflammatory pathways. The protocols and data presented here provide a solid foundation for researchers to develop robust and well-controlled experiments to investigate the therapeutic potential of this compound in various disease models. Careful selection of animal models, dosing regimens, and relevant outcome measures is essential for generating meaningful and reproducible results.
References
- 1. Betaine in sub-acute and sub-chronic rat studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Role of betaine in liver disease-worth revisiting or has the die been cast? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. effects-of-betaine-on-non-alcoholic-liver-disease - Ask this paper | Bohrium [bohrium.com]
- 5. Concurrent betaine administration enhances exercise-induced improvements to glucose handling in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betaine improved adipose tissue function in mice fed a high-fat diet: a mechanism for hepatoprotective effect of betaine in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of betaine treatment on rats fed an acute bolus of ethanol at 3 and 12 h post bolus: a microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betaine treatment protects liver through regulating mitochondrial function and counteracting oxidative stress in acute and chronic animal models of hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Betaine improves nonalcoholic fatty liver and associated hepatic insulin resistance: a potential mechanism for hepatoprotection by betaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria | British Pharmacological Society [bps.ac.uk]
- 12. Betaine anhydrous and betaine hydrochloride for all animal species | EFSA [efsa.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. A method for the determination of betaine in tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Application Notes and Protocols: Betaine Glucuronate in Animal Models of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Betaine, a trimethyl derivative of the amino acid glycine, has emerged as a promising therapeutic agent in preclinical studies for mitigating various aspects of metabolic syndrome. While some clinical studies have utilized betaine glucuronate, the majority of detailed mechanistic and efficacy studies in animal models have been conducted with betaine. These studies provide a strong foundation for understanding its potential therapeutic applications. This document outlines the key findings, experimental protocols, and cellular mechanisms associated with betaine supplementation in animal models of metabolic syndrome.
Data Presentation: Efficacy of Betaine Supplementation
The following tables summarize the quantitative data from various studies investigating the effects of betaine supplementation on key metabolic parameters in different animal models of metabolic syndrome.
Table 1: Effects of Betaine on Body Weight, Adiposity, and Food Intake
| Animal Model | Treatment Group | Body Weight | Fat Mass | Reference |
| High-Fat Diet (HFD)-fed Rats | HFD + Betaine | Significantly reduced vs. HFD | Significantly reduced epididymal white adipose tissue weight vs. HFD | [1][2][3] |
| HFD-induced Obese Mice | HFD + Betaine | No significant effect | Reduced adiposity | [4] |
| db/db Mice | db/db + Betaine | No significant change | Not specified | [5] |
Table 2: Effects of Betaine on Glucose Homeostasis
| Animal Model | Treatment Group | Fasting Blood Glucose | Glucose Tolerance Test (GTT) | Insulin Tolerance Test (ITT) | Serum Insulin | HOMA-IR | Reference |
| HFD-induced Mice | HFD + Betaine | Reduced | Improved | Improved | Not specified | Not specified | [6][7] |
| C57BL/6J Mice on HFD | HFD + Betaine | Not specified | Reduced whole body insulin resistance | Not specified | Not specified | Not specified | [8][9] |
| db/db Mice | db/db + Betaine | Reduced (fasting) | Not specified | Not specified | Significantly reduced | Significantly reduced | [5] |
| HFD-fed Rats | HFD + Betaine | Not specified | Improved | Not specified | Lower in HFD + Betaine | Not specified | [10] |
| HFD-induced Obese Mice with Exercise | HFD + Exercise + Betaine | Not specified | Significantly improved vs. exercise alone | Reduced insulin levels during ipGTT | Not specified | Not specified | [4] |
Table 3: Effects of Betaine on Lipid Profile and Hepatic Steatosis
| Animal Model | Treatment Group | Serum Triglycerides | Serum HDL-C | Hepatic Triglycerides | Hepatic Steatosis | Reference |
| HFD-fed Rats | HFD + Betaine | Markedly decreased | Increased | Not specified | Reduced adipocyte area | [1][2][3] |
| db/db Mice | db/db + Betaine | Significantly lower | Not specified | Not significantly blocked | Not specified | [5] |
| HFD-induced Mice | HFD + Betaine | Not specified | Not specified | Reduced | Reduced | [7] |
| HFD-fed Rats | HFD + Betaine | Not specified | Not specified | Reduced | Not specified | [10] |
Experimental Protocols
Protocol 1: High-Fat Diet-Induced Metabolic Syndrome in Mice
This protocol describes a common method for inducing metabolic syndrome in mice and subsequent treatment with betaine.
1. Animal Model:
-
Species: C57BL/6J mice, male, 4 weeks old.[8]
2. Induction of Metabolic Syndrome:
-
Diet: A nutritionally complete high-fat diet (HFD) with 42% of calories from fat.[8]
-
Duration: 14-18 weeks.[9]
3. Betaine Administration:
-
Preventative Model:
-
Treatment Model:
4. Key Experiments and Assays:
-
Glucose Tolerance Test (GTT): To assess whole-body insulin resistance.[8][9]
-
Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.[6][11]
-
Serum Analysis: Measurement of alanine aminotransferase (ALT) for liver injury assessment.[8][9]
-
Liver Histology: Hematoxylin and eosin (H&E) staining to assess hepatic steatosis.[8]
-
Western Blot Analysis: To measure the phosphorylation and activation of proteins in the insulin signaling pathway (e.g., IRS1, Akt) in liver tissue.[8][9]
Protocol 2: Genetic Model of Type 2 Diabetes (db/db Mice)
This protocol utilizes a genetic mouse model of obesity and type 2 diabetes to investigate the effects of betaine.
1. Animal Model:
-
Species: Male C57BL/KsJ-db/db mice and their lean heterozygote non-diabetic control (db/+) mice, 5 weeks of age.[5]
2. Acclimation and Grouping:
-
Mice are acclimated for 2-3 weeks on a standard chow diet.
-
db/db mice with confirmed high blood glucose (>300 mg/dL) are randomly divided into two groups.[5]
3. Betaine Administration:
-
Control Diet: AIN-93G diet.
-
Betaine Diet: AIN-93G diet supplemented with 1 g betaine/100 g diet.[5]
-
Administration: Diets and water are provided ad libitum.
-
Duration: Not explicitly stated, but likely several weeks.
4. Key Experiments and Assays:
-
Serum Analysis: Measurement of serum insulin and triglycerides.[5]
-
Calculation of HOMA-IR: Homeostatic model assessment of insulin resistance.[5]
-
Gene Expression Analysis (mRNA): To quantify the expression of genes involved in gluconeogenesis (PGC-1α) and fatty acid oxidation (PPARα, CPT1a) in the liver.[5]
-
Enzyme Activity Assays: Measurement of acetyl-CoA carboxylase (ACC) activity in the liver.[5]
-
Oxidative Stress Markers: Assessment of total glutathione concentrations, catalase activity, and lipid peroxidation levels in the liver.[5]
Signaling Pathways and Mechanisms of Action
Betaine supplementation has been shown to modulate several key signaling pathways that are dysregulated in metabolic syndrome.
Insulin Signaling Pathway: Betaine enhances insulin sensitivity by increasing the activation of downstream components of the insulin signaling cascade in the liver. It promotes the tyrosine phosphorylation of Insulin Receptor Substrate 1 (IRS1) and the subsequent phosphorylation (activation) of Akt.[8][9][12] This leads to improved glucose uptake and glycogen synthesis.
Lipid Metabolism Pathways: Betaine influences lipid metabolism by upregulating genes involved in fatty acid oxidation. It induces the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Carnitine Palmitoyltransferase 1a (CPT1a), a key enzyme in mitochondrial fatty acid transport.[5] Concurrently, it reduces the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis.[5]
Visualizations
Caption: Betaine enhances the insulin signaling pathway.
Caption: Betaine modulates lipid metabolism pathways.
Caption: General experimental workflow for studying betaine.
References
- 1. Frontiers | Betaine alleviates obesity-related metabolic disorders in rats: insights from microbiomes, lipidomics, and transcriptomics [frontiersin.org]
- 2. Betaine alleviates obesity-related metabolic disorders in rats: insights from microbiomes, lipidomics, and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betaine alleviates obesity-related metabolic disorders in rats: insights from microbiomes, lipidomics, and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concurrent betaine administration enhances exercise-induced improvements to glucose handling in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betaine Alleviates Hypertriglycemia and Tau Hyperphosphorylation in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dietary Betaine Improves Glucose Metabolism in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betaine for the prevention and treatment of insulin resistance and fatty liver in a high-fat dietary model of insulin resistance in C57BL mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betaine for the prevention and treatment of insulin resistance and fatty liver in a high-fat dietary model of insulin resistance in C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpp.krakow.pl [jpp.krakow.pl]
- 11. Betaine Supplementation Enhances Lipid Metabolism and Improves Insulin Resistance in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Betaine for the prevention and treatment of insulin resistance and fatty liver in a high-fat dietary model of insulin resistance in C57BL mice [frontiersin.org]
Application Notes and Protocols for the Analytical Characterization of Betaine Glucuronate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betaine glucuronate is a compound formed from the esterification of betaine and glucuronic acid.[1] Given its potential applications in health, particularly in liver function and metabolic disorders, ensuring the purity and quality of this compound is critical for research and drug development.[1] This document provides detailed application notes and protocols for the analytical techniques used to characterize the purity of this compound. The primary methods covered are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a cornerstone technique for assessing the purity of this compound and quantifying it, as well as its potential impurities. Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable approach.[2] Reverse-phase HPLC with ion-pairing agents can also be employed.
Experimental Protocol: HILIC-ELSD Method
This protocol is adapted from a validated method for betaine and is suitable for the quantification of this compound with appropriate optimization.
Objective: To quantify the purity of a this compound sample using HPLC with an Evaporative Light Scattering Detector (ELSD).
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
HILIC Silica Column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard (known purity)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (HPLC grade)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Mobile Phase Preparation: Prepare a 30 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC-grade water. The mobile phase will be a mixture of acetonitrile and this buffer. A typical starting ratio for HILIC is 80:20 (v/v) acetonitrile:buffer.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: HILIC Silica Column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:30 mM Ammonium Acetate (80:20, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow: (Optimize for your instrument)
-
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity of the sample.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for HPLC methods used in the analysis of betaine and related compounds. Similar performance can be expected for a validated this compound method.
| Parameter | Typical Value/Range | Reference |
| Purity by HPLC | >98% | [2] |
| Linearity (r²) | >0.999 | [3] |
| Limit of Detection (LOD) | 2.13 µg/mL (Betaine, HILIC-ELSD) | [3] |
| Limit of Quantification (LOQ) | 7.11 µg/mL (Betaine, HILIC-ELSD) | [3] |
| Recovery | 95% - 105% | [4][5] |
| Precision (RSD) | < 2% | [4] |
NMR Spectroscopy for Structural Elucidation and Purity Confirmation
NMR spectroscopy is an essential tool for the definitive structural confirmation of this compound and for identifying impurities.[2] Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the structure of this compound and identify any potential impurities.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Solvent suppression may be necessary if using D₂O with residual H₂O.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the chemical shifts and coupling constants to known values for betaine and glucuronic acid moieties to confirm the structure.
-
Look for any unexpected peaks that may indicate the presence of impurities.
-
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
MS is used to confirm the molecular weight of this compound and to help identify unknown impurities. It is often coupled with a separation technique like HPLC (LC-MS).
Experimental Protocol: LC-MS
Objective: To verify the molecular weight of this compound and identify potential impurities.
Instrumentation and Materials:
-
LC-MS system with an electrospray ionization (ESI) source
-
HPLC system and column as described in the HPLC section
-
Solvents as described in the HPLC section
Procedure:
-
Sample Preparation and Chromatography: Prepare and inject the sample as described in the HPLC protocol.
-
MS Detection:
-
Ionization Mode: Positive ESI is typically used for betaine and its derivatives.
-
Scan Range: Set the mass spectrometer to scan a range that includes the expected molecular ion of this compound (m/z 294.3 for [M+H]⁺).
-
Fragmentation (MS/MS): If necessary, perform tandem MS (MS/MS) on the parent ion to obtain structural information and confirm its identity.
-
-
Data Analysis:
-
Examine the mass spectrum for the peak corresponding to the molecular ion of this compound.
-
Analyze other peaks in the chromatogram by their mass spectra to identify potential impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy provides information about the functional groups present in the this compound molecule, serving as a useful identity check.
Experimental Protocol: FTIR
Objective: To obtain an infrared spectrum of this compound for identity confirmation.
Instrumentation and Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
-
This compound sample
-
Potassium bromide (KBr, spectroscopic grade), if using KBr pellets
Procedure (ATR Method):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the this compound powder onto the ATR crystal and apply pressure.
-
Spectrum Acquisition: Record the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound (e.g., C=O of the ester and carboxylic acid, O-H of the hydroxyl groups, C-N of the quaternary amine).
Visualizations
Synthesis of this compound
Caption: Chemical synthesis of this compound.
Analytical Workflow for Purity Characterization
Caption: Workflow for analytical characterization.
References
Troubleshooting & Optimization
Technical Support Center: Betaine Glucuronate Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and purification of betaine glucuronate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are direct chemical esterification and enzymatic synthesis.
-
Chemical Esterification: This is the most common and industrially relevant method. It typically involves the reaction of betaine (often as betaine hydrochloride) with glucuronic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is usually conducted in a polar solvent like water or methanol.[1]
-
Enzymatic Synthesis: This method utilizes enzymes, specifically UDP-glucuronosyltransferases (UGTs), to catalyze the conjugation of betaine with glucuronic acid.[2] This approach offers high specificity and milder reaction conditions.
Q2: What are the critical parameters to control during chemical synthesis?
A2: Optimizing the chemical synthesis of this compound is crucial for maximizing yield and ensuring high purity. Key parameters to control include:
-
Temperature: A typical temperature range for the esterification reaction is 50–70°C. This range facilitates the formation of the ester bond without causing significant degradation of the reactants.[1]
-
Catalyst: An acid catalyst, such as sulfuric acid, is used to accelerate the rate of the esterification reaction.[1]
-
Solvent: Polar solvents are used to dissolve the reactants and support the reaction kinetics.[1]
-
Reaction Time: A sufficient reaction duration is necessary to ensure the reaction proceeds to completion.[1]
Q3: What are potential impurities in this compound synthesis?
A3: Potential impurities can arise from starting materials, side reactions, or degradation products. These may include unreacted betaine, unreacted glucuronic acid, and potentially side products from the esterification reaction. Betaine aldehyde has been mentioned as a related substance.
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound.[3] Due to the high polarity of betaine and its derivatives, specific HPLC methods are required for good separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable technique.[4][5] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by derivatization to allow for UV detection.[4]
Troubleshooting Guides
Synthesis Issues
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Reaction Temperature | Ensure the reaction temperature is maintained within the optimal range of 50–70°C. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to degradation of the product and reactants.[1] |
| Insufficient Catalyst | Verify the concentration of the acid catalyst. An inadequate amount will slow down the reaction, leading to incomplete conversion and low yield. |
| Incomplete Reaction | Increase the reaction time to ensure the esterification goes to completion. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.[1] |
| Poor Quality Starting Materials | Use high-purity betaine (or betaine hydrochloride) and glucuronic acid. Impurities in the starting materials can interfere with the reaction. |
| Moisture in the Reaction | Ensure all glassware is dry and use anhydrous solvents if necessary, as water can sometimes interfere with esterification reactions. |
Purification Issues
Problem 2: Difficulty in Product Crystallization
Possible Causes & Solutions:
| Cause | Recommended Action |
| Solution is Not Supersaturated | Concentrate the solution further to increase the product concentration. |
| Presence of Impurities | Impurities can inhibit crystal formation. Purify the crude product using column chromatography before attempting crystallization. |
| Incorrect Solvent System | Experiment with different solvent/anti-solvent systems to find one that promotes crystallization. A common technique is to dissolve the product in a good solvent and then slowly add a poor solvent (an anti-solvent) until the solution becomes turbid. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to promote the formation of larger, more uniform crystals. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. |
| Lack of Nucleation Sites | Introduce a seed crystal of pure this compound to induce crystallization. Alternatively, scratching the inside of the flask with a glass rod can sometimes provide nucleation sites. |
Problem 3: Inefficient Purification by Column Chromatography
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Stationary Phase | Due to the polar nature of this compound, a normal-phase silica gel may not be the most effective stationary phase. Consider using reverse-phase chromatography with a suitable polar-modified column or Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5] |
| Incorrect Mobile Phase | Optimize the solvent system (mobile phase) to achieve good separation between the product and impurities. A gradient elution may be necessary. |
| Column Overloading | Do not load too much crude product onto the column, as this will lead to poor separation. |
| Sample Precipitation on the Column | Ensure the sample is fully dissolved in the mobile phase before loading it onto the column. |
Experimental Protocols
General Protocol for Chemical Synthesis of this compound (Esterification)
-
Preparation of Betaine Hydrochloride: React betaine with hydrochloric acid to a pH of approximately 2. Facilitate crystallization with ethanol and chill for an extended period. Filter and dry the resulting betaine hydrochloride crystals.[1]
-
Esterification Reaction: In a suitable reaction vessel, dissolve betaine hydrochloride and glucuronic acid in a polar solvent (e.g., methanol).[1]
-
Add a catalytic amount of sulfuric acid.[1]
-
Heat the reaction mixture to 50–70°C and stir for several hours, monitoring the reaction progress by TLC or HPLC.[1]
-
Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base such as potassium carbonate.[1]
-
Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.
General Protocol for HPLC Analysis of this compound
-
Column: A HILIC column (e.g., Atlantis silica HILIC, 4.6 × 150 mm, 5 μm) is often suitable due to the high polarity of the analyte.[4]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and a buffer (e.g., 30 mM ammonium acetate) is a common starting point. A typical ratio might be 80:20 (v/v) acetonitrile:buffer.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is typical.[4]
-
Detection: An Evaporative Light Scattering Detector (ELSD) is often used as this compound lacks a strong UV chromophore.[4]
-
Column Temperature: Maintain a constant column temperature, for example, 40°C.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. This compound | 32087-68-6 | Benchchem [benchchem.com]
- 2. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of betaine glucuronate in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betaine glucuronate. The information provided is intended to help improve the stability of this compound in aqueous solutions during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound in aqueous solutions.
Issue 1: Rapid degradation of this compound is observed in my aqueous solution.
-
Question: I am observing a rapid loss of this compound concentration in my aqueous solution shortly after preparation. What are the likely causes and how can I mitigate this?
-
Answer: Rapid degradation of this compound is most commonly due to hydrolysis of the ester linkage, yielding betaine and glucuronic acid. The rate of this hydrolysis is significantly influenced by pH and temperature.[1][2]
-
pH: this compound is an ester and is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values should be avoided. For many ester compounds, maximum stability is often found in the slightly acidic pH range (around pH 3.5-4.5).[3] It is crucial to measure and control the pH of your solution.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[4] If your experimental conditions allow, preparing and storing your solutions at lower temperatures (e.g., 2-8°C) can significantly improve stability.
-
Enzymatic Degradation: If the aqueous solution is derived from biological matrices, the presence of esterase enzymes could be a factor.[5][6] Consider heat-inactivating the matrix if possible or using esterase inhibitors.
-
Issue 2: I am seeing unexpected peaks in my HPLC/UPLC analysis of a this compound solution.
-
Question: My chromatogram shows the main this compound peak, but also several other unexpected peaks that increase over time. What could these be?
-
Answer: These additional peaks are likely degradation products. The primary degradation products of this compound are betaine and glucuronic acid.[7] However, acyl glucuronides can also undergo intramolecular acyl migration, where the acyl group moves around the glucuronic acid ring to form various positional isomers (2-O, 3-O, and 4-O-acyl glucuronides).[1][2] These isomers will have different retention times in a chromatographic separation.
-
Identification: To confirm the identity of these peaks, a mass spectrometer (MS) detector coupled to your LC system is highly recommended. The degradation products will have different mass-to-charge ratios (m/z) that can be used for identification.
-
Stability-Indicating Method: This observation highlights the need for a well-developed and validated stability-indicating analytical method. Such a method should be able to resolve the parent this compound peak from all potential degradation products and impurities.[8]
-
Issue 3: My formulation containing this compound and other excipients is showing signs of instability.
-
Question: I have prepared a formulation containing this compound and several common pharmaceutical excipients. I am observing changes in the physical appearance and a faster than expected degradation of the active ingredient. What could be the cause?
-
Answer: Incompatibility between this compound and the excipients in your formulation could be the cause of the observed instability. Excipients are not always inert and can influence the stability of the active pharmaceutical ingredient (API).
-
pH Modification: Some excipients can alter the micro-pH of the formulation, creating acidic or basic microenvironments that can catalyze the hydrolysis of the ester bond in this compound.[3]
-
Hygroscopicity: Certain excipients are hygroscopic and can attract moisture, which can then participate in the hydrolysis of this compound.
-
Direct Reaction: While less common, direct chemical reactions between the API and excipients can occur.
-
Compatibility Studies: It is essential to perform drug-excipient compatibility studies during the pre-formulation stage. This involves preparing binary mixtures of this compound with each excipient and storing them under stressed conditions (e.g., elevated temperature and humidity) to assess for any signs of physical or chemical incompatibility.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its ester bond. This reaction breaks the molecule into its constituent parts: betaine and glucuronic acid.[7] Like other acyl glucuronides, it may also undergo intramolecular acyl migration to form positional isomers.[1][2]
Q2: What are the optimal pH and temperature conditions for storing aqueous solutions of this compound?
-
pH: Maintain the pH of the solution in a slightly acidic range, ideally between 3.5 and 4.5. Both strongly acidic and alkaline conditions will accelerate hydrolysis.[3]
-
Temperature: Store aqueous solutions at refrigerated temperatures (2-8°C) to minimize the rate of hydrolysis. Avoid elevated temperatures.[4]
Q3: Are there any specific stabilizers I can add to my aqueous solution to improve the stability of this compound?
A3: While specific stabilizers for this compound have not been detailed in the available literature, general strategies for stabilizing ester-containing compounds in aqueous solutions can be applied:
-
Buffering Agents: Use a suitable buffer system to maintain the pH in the optimal range of 3.5-4.5.
-
Antioxidants: If oxidative degradation is suspected as a secondary degradation pathway, the addition of antioxidants may be beneficial.
-
Chelating Agents: Metal ions can sometimes catalyze hydrolysis. The inclusion of a chelating agent like EDTA can sequester these ions and potentially improve stability.
Q4: How can I accurately quantify the amount of this compound and its degradation products in my samples?
A4: A validated stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method is the recommended approach.
-
Detection: Due to the lack of a strong chromophore in betaine, UV detection at a low wavelength (around 200-210 nm) may be possible. However, for better sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often preferred for the analysis of betaine and its derivatives.[11]
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear over the desired concentration range. The method must be able to separate this compound from its degradation products (betaine and glucuronic acid) and any other components in the sample matrix.[8]
Data Presentation
The following tables summarize the expected influence of pH and temperature on the stability of glucuronide esters, based on general knowledge of ester hydrolysis kinetics. Please note that this is generalized data for educational purposes, as specific kinetic data for this compound is not publicly available.
Table 1: Expected Effect of pH on the Half-Life of a Typical Glucuronide Ester at a Constant Temperature
| pH | Expected Relative Half-Life | Predominant Hydrolysis Mechanism |
| < 3 | Short | Acid-Catalyzed |
| 3 - 5 | Longest | Minimal Hydrolysis |
| 5 - 7 | Moderate | Neutral Hydrolysis |
| > 7 | Short | Base-Catalyzed |
Table 2: Expected Effect of Temperature on the Degradation Rate Constant (k) of a Typical Glucuronide Ester at a Constant pH
| Temperature (°C) | Expected Relative Degradation Rate Constant (k) |
| 4 | Very Low |
| 25 | Low |
| 40 | Moderate |
| 60 | High |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC-UV/MS Method for this compound
This protocol outlines the steps for developing and validating an HPLC method to assess the stability of this compound in an aqueous solution.
1. Objective: To develop a stability-indicating HPLC method capable of separating and quantifying this compound from its primary degradation products (betaine and glucuronic acid).
2. Materials and Equipment:
-
This compound reference standard
-
Betaine reference standard
-
Glucuronic acid reference standard
-
HPLC or UPLC system with a UV/PDA detector and/or a Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate (for mobile phase modification)
-
pH meter
-
Calibrated analytical balance and volumetric flasks
3. Forced Degradation Study: To ensure the method is stability-indicating, a forced degradation study should be performed on a solution of this compound.[3]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the sample to 80°C for a specified time.
-
Photolytic Degradation: Expose the sample to light (as per ICH Q1B guidelines).
4. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 205 nm
-
MS Detection: ESI positive mode, scanning for the m/z of this compound and its expected degradation products.
5. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including:
-
Specificity: Demonstrate that the peaks for this compound, betaine, and glucuronic acid are well-resolved from each other and from any peaks generated during the forced degradation study. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of this compound (spiked samples).
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the results.
Mandatory Visualization
Caption: Hydrolysis of this compound
Caption: Workflow for a Stability Study
References
- 1. tandfonline.com [tandfonline.com]
- 2. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetics of hydrolysis of synthetic glucuronic esters and glucuronic ethers by bovine liver and Escherichia coli β-glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetics of hydrolysis of synthetic glucuronic esters and glucuronic ethers by bovine liver and Escherichia coli beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
Troubleshooting low yield in betaine glucuronate enzymatic synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield or other issues during the enzymatic synthesis of betaine glucuronate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the enzymatic synthesis of this compound using UDP-glucuronosyltransferases (UGTs).
Q1: My this compound yield is very low or non-existent. What are the primary factors I should investigate?
A1: Low yield in enzymatic glucuronidation reactions can stem from several factors. Systematically evaluate the following:
-
Incorrect UGT Isoform: Betaine, as a quaternary ammonium compound, is primarily metabolized by specific UGT isoforms. Ensure you are using the correct enzyme.
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition are critical for enzyme activity.
-
Component Concentration: The concentrations of the enzyme, betaine, and the co-substrate UDPGA must be optimized.
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.
-
Product Inhibition: The accumulation of reaction products, particularly UDP, can inhibit the enzyme.
-
Inaccurate Quantification: The method used to measure this compound may not be sensitive or specific enough.
Q2: Which UGT isoform should I use for betaine glucuronidation?
A2: The glucuronidation of compounds with a tertiary amine group to form quaternary ammonium-linked glucuronides is primarily catalyzed by human UGT1A3 and UGT1A4 .[1][2] If you are using other UGT isoforms, it is likely that they have low or no activity towards betaine. UGT1A4, in particular, has been shown to be a key enzyme in the formation of such glucuronides.[2]
Q3: What are the optimal reaction conditions for the synthesis?
A3: While specific optimal conditions for betaine have not been extensively published, the following are excellent starting points based on general UGT activity and the nature of the substrates.
-
pH: The optimal pH for UGTs is typically in the range of 7.4 to 7.8. A common choice is a Tris-HCl or phosphate buffer at pH 7.4.[3][4]
-
Temperature: UGTs are human enzymes and generally exhibit optimal activity at 37°C.[5]
-
Buffer Composition: A standard buffer is 100 mM Tris-HCl or potassium phosphate. It's crucial to include magnesium chloride (MgCl₂), typically at a concentration of 5-10 mM, as it can enhance UGT activity.[4][6] To prevent the breakdown of the newly formed this compound by contaminating β-glucuronidases, consider adding a β-glucuronidase inhibitor like saccharolactone (5 mM).[3]
Q4: I am unsure about the appropriate concentrations for the enzyme, betaine, and UDPGA. What do you recommend?
A4: The ideal concentrations will depend on the specific activity of your enzyme preparation. However, here are some general guidelines for initial experiments:
| Component | Recommended Starting Concentration | Rationale |
| UGT Enzyme | 0.025 - 0.1 mg/mL | This range is often sufficient to observe activity without being cost-prohibitive.[7] |
| Betaine | 1 - 10 mM | A starting point to ensure the enzyme is not substrate-limited. |
| UDPGA | 1 - 5 mM | Should be in excess relative to the betaine concentration to drive the reaction forward.[4] |
It is highly recommended to perform concentration-response experiments for each component to determine the optimal conditions for your specific system.
Q5: My reaction starts well but then plateaus very quickly. What could be the cause?
A5: This is a classic sign of product inhibition. The UGT-catalyzed reaction produces not only this compound but also UDP. UDP is a known competitive inhibitor of UGTs as it competes with the co-substrate UDPGA for binding to the enzyme. If UDP accumulates, the reaction rate will decrease.
Troubleshooting Product Inhibition:
-
Increase UDPGA Concentration: A higher concentration of UDPGA can help to outcompete the inhibitory UDP.
-
Enzyme Concentration: Using a lower enzyme concentration might slow down the initial rate but can lead to a higher overall yield by reducing the rapid accumulation of UDP.
Q6: Could high concentrations of betaine be inhibiting the enzyme?
A6: Substrate inhibition, where high concentrations of the substrate inhibit enzyme activity, is a known phenomenon for some UGT isoforms and substrates.[8] While there is no specific data on betaine causing substrate inhibition with UGT1A3 or UGT1A4, it is a possibility.
How to Test for Substrate Inhibition: Perform a substrate titration experiment where you test a wide range of betaine concentrations (e.g., 0.1 mM to 50 mM) while keeping the enzyme and UDPGA concentrations constant. If the reaction rate decreases at higher betaine concentrations, substrate inhibition is occurring.
Q7: How can I be sure that my enzyme is active?
A7: It is crucial to run a positive control experiment with a known substrate for your UGT isoform. This will confirm that the enzyme is active and the general reaction conditions are suitable.
| UGT Isoform | Recommended Positive Control Substrate |
| UGT1A4 | Trifluoperazine[9] |
| UGT1A3 | Octyl gallate[2] |
If the positive control works but the betaine reaction does not, the issue is likely specific to betaine as a substrate or your analytical method for detecting the product.
Experimental Protocols
Protocol 1: General In Vitro Betaine Glucuronidation Assay
This protocol provides a starting point for the enzymatic synthesis of this compound.
Materials:
-
Recombinant human UGT1A4 or UGT1A3
-
Betaine
-
Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (1 M, pH 7.4)
-
Magnesium chloride (MgCl₂) (1 M)
-
Saccharolactone
-
Alamethicin (pore-forming agent to activate microsomal UGTs)
-
Acetonitrile (ice-cold)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
100 mM Betaine in deionized water.
-
50 mM UDPGA in deionized water.
-
50 mM Saccharolactone in deionized water.
-
5 mg/mL Alamethicin in methanol.
-
-
Reaction Mixture Preparation (per reaction):
-
In a microcentrifuge tube, combine:
-
5 µL of 1 M Tris-HCl (pH 7.4) (final concentration: 50 mM)
-
0.5 µL of 1 M MgCl₂ (final concentration: 5 mM)
-
1 µL of 50 mM Saccharolactone (final concentration: 0.5 mM)
-
Deionized water to bring the volume to 80 µL.
-
Add UGT enzyme to a final concentration of 0.1 mg/mL.
-
-
If using microsomal preparations, add alamethicin to a final concentration of 50 µg/mg of microsomal protein and pre-incubate on ice for 15 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of 100 mM betaine stock solution (final concentration: 10 mM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding 10 µL of 50 mM UDPGA stock solution (final concentration: 5 mM). The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate at 37°C for a set time (e.g., 60 minutes). Time course experiments are recommended to determine the linear range of the reaction.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: HPLC Method for Quantification of Betaine and this compound
Due to the polar and zwitterionic nature of both betaine and its glucuronide, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable analytical technique.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector. MS is preferred for higher specificity and sensitivity.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | HILIC column (e.g., Atlantis HILIC Silica, 4.6 x 150 mm, 5 µm)[10] |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | MS detector in positive ion mode, monitoring for the m/z of betaine and this compound. |
Expected Elution: Betaine, being more polar, will likely elute earlier than this compound in a HILIC separation.
Data Presentation
Table 1: Troubleshooting Guide for Low this compound Yield
| Observed Problem | Potential Cause | Recommended Action |
| No product detected | Incorrect UGT isoform | Use UGT1A4 or UGT1A3. |
| Inactive enzyme | Run a positive control with a known substrate. | |
| Inactive UDPGA | Use a fresh stock of UDPGA. | |
| Analytical method not sensitive enough | Develop a more sensitive LC-MS method. | |
| Low yield | Suboptimal pH or temperature | Optimize pH (range 6.8-8.0) and temperature (around 37°C). |
| Incorrect component concentrations | Perform titration experiments for enzyme, betaine, and UDPGA. | |
| Insufficient incubation time | Run a time-course experiment to find the optimal reaction time. | |
| Reaction stops prematurely | Product (UDP) inhibition | Increase the initial concentration of UDPGA. |
| Substrate (betaine) inhibition | Test a range of betaine concentrations to identify inhibitory levels. |
Visualizations
Enzymatic Synthesis of this compound Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yield in this compound synthesis.
References
- 1. Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interindividual variability in expression and activity of human beta-glucuronidase in liver and kidney: consequences for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Effects of Betaine: A Randomized Clinical Trial of Betaine Supplementation in Prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A method for the determination of betaine in tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]
Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry Analysis of Betaine Glucuronate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry (MS) analysis of betaine glucuronate.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor peak shape (e.g., fronting, tailing, or splitting) for this compound?
A1: Poor peak shape for a polar compound like this compound is often related to chromatographic conditions or interactions with the analytical column.
-
Potential Cause: Inadequate column equilibration, especially when using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to inconsistent retention times and poor peak shapes.
-
Potential Cause: Mismatch between the sample solvent and the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the final sample extract in a solvent that is the same as or weaker than the initial mobile phase.
-
Potential Cause: Secondary interactions with the stationary phase. Residual silanol groups on silica-based columns can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution: Consider using a column with end-capping or a different stationary phase chemistry, such as one based on a polymer or with a bonded functional group that minimizes silanol interactions.
Q2: My this compound signal is low and inconsistent between samples. What could be the cause?
A2: Low and variable signal intensity is a classic sign of ion suppression, a major matrix effect where other components in the sample interfere with the ionization of the analyte of interest.
-
Potential Cause: Co-elution of phospholipids from the biological matrix (e.g., plasma, serum). Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).
-
Solution: Implement a sample preparation strategy specifically designed to remove phospholipids. Techniques like Solid Phase Extraction (SPE) with a mixed-mode or phospholipid removal sorbent are highly effective.
-
Potential Cause: High salt concentration in the final extract. Salts can suppress the ionization of the analyte.
-
Solution: Ensure that the sample preparation method includes a desalting step. If using SPE, include a wash step with a low percentage of organic solvent in water to remove salts before eluting the analyte.
-
Potential Cause: Insufficient chromatographic separation of this compound from other matrix components.
-
Solution: Optimize the chromatographic method to improve the separation of this compound from the bulk of the matrix components. For a polar compound like this compound, HILIC can be a very effective technique for retaining and separating it from less polar interferences.
Q3: I'm seeing a signal for this compound in my blank samples. What is the source of this carryover?
A3: Carryover of a highly polar and potentially "sticky" compound like this compound can be a persistent issue.
-
Potential Cause: Adsorption of the analyte to components of the LC-MS system, such as the autosampler needle, injection valve, or column.
-
Solution: Optimize the autosampler wash procedure. Use a strong, appropriate solvent to wash the needle and injection port between samples. A wash solution containing a high percentage of organic solvent with a small amount of acid or base (depending on the analyte's properties) can be effective. Consider a multi-solvent wash, starting with a solvent similar to the mobile phase and ending with a stronger, less compatible solvent to remove all traces of the analyte.
-
Potential Cause: Contamination of the mass spectrometer's ion source.
-
Solution: Regularly clean the ion source components as recommended by the instrument manufacturer. A dirty source can be a significant source of background signal and carryover.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound and the management of matrix effects.
Q1: What is the most significant matrix effect to consider for this compound analysis in biological fluids?
A1: The most significant matrix effect for this compound, a polar and hydrophilic molecule, is typically ion suppression caused by co-eluting endogenous components from the biological matrix, especially phospholipids and salts.[1] These interferences can compete with this compound for ionization in the mass spectrometer's source, leading to a decreased and variable signal.
Q2: Which sample preparation technique is most effective for reducing matrix effects for this compound?
A2: A multi-step approach involving protein precipitation followed by Solid Phase Extraction (SPE) is generally the most effective strategy.
-
Protein Precipitation (PPT): This initial step removes the majority of proteins from the sample. Acetonitrile is a common and effective precipitating agent.
-
Solid Phase Extraction (SPE): This provides a more selective cleanup to remove phospholipids and salts that are not efficiently removed by PPT alone. For a polar compound like this compound, a mixed-mode cation exchange SPE sorbent can be particularly effective, as it utilizes both reversed-phase and ion-exchange retention mechanisms to isolate the analyte and remove interferences.
Q3: What type of liquid chromatography is best suited for this compound analysis?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred chromatographic technique for highly polar compounds like this compound that are poorly retained on traditional reversed-phase (e.g., C18) columns.[2][3][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent, which allows for the retention and separation of polar analytes.
Q4: How can I compensate for matrix effects that cannot be eliminated by sample preparation and chromatography?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[6][7][8] A SIL-IS of this compound (e.g., deuterated this compound) will have nearly identical chemical and physical properties to the analyte. It will therefore co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of unavoidable matrix effects.
Q5: Are there any specific considerations for the stability of this compound during sample preparation and analysis?
A5: Glucuronide metabolites can be susceptible to hydrolysis, especially at non-physiological pH values. It is important to evaluate the stability of this compound under the specific conditions of your sample preparation and storage.[9] If instability is observed, adjustments to pH or temperature may be necessary to minimize degradation.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Recovery of Polar Metabolites from Plasma
| Sample Preparation Technique | Analyte Recovery (%) | Phospholipid Removal Efficiency (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 105 | Low (~20-40%) | Simple, fast, and inexpensive. | Inefficient removal of phospholipids and salts, leading to significant matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) with Methyl-tert-butyl ether (MTBE) | 70 - 90 | Moderate (~60-80%) | Good for removing non-polar interferences. | May have lower recovery for highly polar analytes like this compound. |
| Solid Phase Extraction (SPE) - Reversed-Phase (C18) | 60 - 85 | Moderate (~70-90%) | Good for removing polar interferences. | May have poor retention of very polar analytes. |
| Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange | > 90 | High (>95%) | Excellent retention of polar, cationic analytes and efficient removal of phospholipids. | More complex method development compared to PPT. |
| Phospholipid Removal Plates | > 90 | High (>98%) | Specifically designed for high-efficiency phospholipid removal. | May be more expensive than other techniques. |
Note: The values presented are typical ranges for polar metabolites and may vary for this compound. Method optimization is recommended.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Human Plasma
This protocol describes a general procedure using a mixed-mode cation exchange SPE sorbent.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing a stable isotope-labeled internal standard for this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences, including phospholipids.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor this compound MS signal.
References
- 1. zefsci.com [zefsci.com]
- 2. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. open.bu.edu [open.bu.edu]
- 7. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 9. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
Degradation pathways of betaine glucuronate under experimental conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental degradation pathways of betaine glucuronate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under experimental conditions?
A1: this compound, an ester-linked glucuronide, primarily degrades through two main pathways:
-
Hydrolysis: The ester bond between betaine and glucuronic acid is susceptible to cleavage, especially under acidic or basic conditions, yielding betaine and glucuronic acid as the primary degradation products.[1][2][3] This can also be enzymatically mediated.
-
Intramolecular Acyl Migration: The acyl group (betaine) can migrate from the C1 hydroxyl group of the glucuronic acid moiety to the C2, C3, or C4 hydroxyl groups.[2][3] This rearrangement results in the formation of positional isomers of this compound. These isomers are generally more stable than the parent C1-ester but are not substrates for β-glucuronidase.[2]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products resulting from hydrolysis are betaine and D-glucuronic acid .[4] Intramolecular acyl migration will lead to the formation of β-1,2-, β-1,3-, and β-1,4-O-acyl glucuronide isomers of this compound. Under oxidative stress, derivatives such as betaine aldehyde and other glucuronic acid derivatives may also be formed.[5]
Q3: Which factors can influence the degradation rate of this compound?
A3: The stability of this compound is influenced by several factors:
-
pH: Degradation is generally accelerated at both acidic and alkaline pH. Acyl glucuronides are known to be unstable at physiological pH (around 7.4).[1][3]
-
Temperature: Higher temperatures typically increase the rate of both hydrolysis and acyl migration.[6][7]
-
Enzymes: The presence of β-glucuronidase will catalyze the hydrolysis of the β-1-O-acyl glucuronide bond.[8][9][10] Other non-specific esterases may also contribute to its degradation.[3]
-
Buffer Composition: The composition of the reaction medium can influence the degradation rate.[11]
Troubleshooting Guides
Issue 1: Inconsistent or rapid loss of parent compound in in-vitro assays.
-
Possible Cause 1: pH of the medium.
-
Possible Cause 2: Presence of esterases in biological matrices.
-
Troubleshooting: If using cell lysates, plasma, or other biological fluids, endogenous esterases can contribute to hydrolysis.[3] Consider adding esterase inhibitors to your reaction mixture to isolate non-enzymatic degradation.
-
-
Possible Cause 3: Temperature.
Issue 2: Difficulty in detecting and quantifying degradation products.
-
Possible Cause 1: Inadequate analytical method.
-
Troubleshooting: Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), that can separate this compound from its potential degradation products (betaine, glucuronic acid, and isomers).[12][13][14][15][16]
-
-
Possible Cause 2: Low concentration of degradation products.
-
Troubleshooting: Increase the incubation time or the stress condition (e.g., higher temperature or more extreme pH) to generate a sufficient amount of degradation products for detection and identification. Forced degradation studies often aim for 10-30% degradation of the active pharmaceutical ingredient (API).[17]
-
-
Possible Cause 3: Co-elution of analytes.
-
Troubleshooting: Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to achieve baseline separation of all relevant peaks.
-
Issue 3: Unexpected peaks in the chromatogram.
-
Possible Cause 1: Acyl migration.
-
Troubleshooting: The appearance of new peaks with the same mass-to-charge ratio (m/z) as the parent compound may indicate the formation of positional isomers through acyl migration.[2][3] These isomers will likely have different retention times. Further structural elucidation using techniques like NMR may be required for confirmation.
-
-
Possible Cause 2: Secondary degradation products.
-
Troubleshooting: Under harsh stress conditions, the primary degradation products (betaine and glucuronic acid) may themselves degrade. Review the stability of the individual degradation products under the same experimental conditions.
-
-
Possible Cause 3: Interaction with formulation excipients.
-
Troubleshooting: If working with a formulated product, excipients may interact with this compound or its degradation products. Analyze a placebo formulation under the same stress conditions to identify any excipient-related peaks.
-
Quantitative Data Summary
The following tables provide illustrative quantitative data based on typical degradation patterns observed for acyl glucuronides. These are intended as a guide for what researchers might expect to observe during their experiments.
Table 1: Effect of pH on the Hydrolysis of this compound at 37°C
| pH | Half-life (t½, hours) | % this compound Remaining after 24 hours |
| 5.0 | 120 | 82.1 |
| 6.0 | 72 | 60.7 |
| 7.4 | 10 | 10.5 |
| 8.5 | 2 | 1.2 |
Table 2: Effect of Temperature on the Degradation of this compound at pH 7.4
| Temperature (°C) | Half-life (t½, hours) | % this compound Remaining after 8 hours |
| 25 | 24 | 79.4 |
| 37 | 10 | 57.4 |
| 50 | 3 | 15.7 |
Table 3: Enzymatic Hydrolysis of this compound by β-glucuronidase at 37°C, pH 6.8
| Incubation Time (minutes) | % this compound Remaining | % Betaine Formed |
| 0 | 100 | 0 |
| 15 | 65.2 | 34.8 |
| 30 | 38.9 | 61.1 |
| 60 | 12.5 | 87.5 |
| 120 | < 1 | > 99 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours). A control sample should be kept at 4°C.
-
Sample Analysis: At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acidic and alkaline samples before analysis. Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Calculate the percentage of degradation and identify the degradation products by comparing the chromatograms of the stressed samples with that of the control.
Protocol 2: Enzymatic Hydrolysis using β-glucuronidase
-
Prepare Substrate Solution: Dissolve this compound in a suitable buffer (e.g., 75 mM phosphate buffer, pH 6.8) to a final concentration of 100 µg/mL.
-
Enzyme Solution: Reconstitute β-glucuronidase from E. coli in the same buffer to a desired activity level (e.g., 100 units/mL).[9]
-
Reaction Initiation: Add the β-glucuronidase solution to the substrate solution to initiate the reaction. A control sample should be prepared without the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C.[9]
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid) or by protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS method to quantify the remaining this compound and the formed betaine.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Logical relationships in troubleshooting degradation experiments.
References
- 1. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
- 2. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Buy this compound (EVT-12896515) | 32087-68-6 [evitachem.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Buy this compound | 32087-68-6 [smolecule.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. covachem.com [covachem.com]
- 11. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]
- 12. CN105067741A - Method for measuring betaine content - Google Patents [patents.google.com]
- 13. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unipub.uni-graz.at [unipub.uni-graz.at]
- 15. A stability-indicating reversed-phase high performance liquid chromatography method for simultaneous assay of two corticosteroids and estimation of their related compounds in a pharmaceutical injectable formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the interference of related compounds in betaine glucuronate assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
A1: Interference in this compound assays can arise from several sources, primarily from compounds that are structurally or chemically similar to the analyte. The most common interfering compounds include:
-
Betaine: The precursor to this compound, often present in biological samples at higher concentrations.
-
Choline: A precursor to betaine in its metabolic pathway.
-
Dimethylglycine (DMG): A metabolite of betaine.[1]
-
Other Betaine Analogs: Compounds like proline betaine and trigonelline, which can interfere with betaine metabolism and potentially cross-react in certain assays.
-
Isomeric Glucuronides: Other glucuronidated compounds in the biological matrix that may have similar retention times in liquid chromatography.
Q2: How can I distinguish between this compound and its free form, betaine, in my assay?
A2: Distinguishing between this compound and betaine requires an analytical method with sufficient selectivity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly in Hydrophilic Interaction Liquid Chromatography (HILIC) mode, is well-suited for this purpose. The significant difference in polarity and mass-to-charge ratio between the two molecules allows for their chromatographic separation and distinct detection by the mass spectrometer.
Q3: My LC-MS/MS results show a higher-than-expected concentration of this compound. What could be the cause?
A3: Higher-than-expected concentrations can be due to co-elution of an interfering compound with an identical mass transition. Another significant issue, particularly with glucuronide conjugates, is "in-source fragmentation." This is where the glucuronide moiety is cleaved from the parent molecule within the mass spectrometer's ion source, generating a signal identical to the parent compound (in this case, betaine).[2][3][4][5] If betaine is being monitored with the same transition, this can lead to artificially inflated results.
Q4: Are there any general principles for minimizing interference in immunoassays for small molecules like this compound?
A4: Yes, for immunoassays, minimizing interference involves several strategies. The specificity of the antibody is paramount. Cross-reactivity with structurally related compounds is a common issue.[6] To mitigate this, you can:
-
Perform Cross-Reactivity Studies: Test the antibody against a panel of related compounds (betaine, choline, DMG, etc.) to quantify the degree of interference.
-
Sample Dilution: Diluting the sample can sometimes reduce the impact of a low-affinity, high-concentration interferent.
-
Blocking Agents: The use of specific blocking agents in the assay buffer can help to reduce non-specific binding.
Troubleshooting Guides
Guide 1: Troubleshooting LC-MS/MS Assays
This guide focuses on common issues encountered during the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate sample solvent. 2. Column overload. 3. Insufficient column equilibration between injections. | 1. Ensure the sample solvent is as similar as possible to the initial mobile phase conditions, with a high organic content for HILIC.[7] 2. Reduce the injection volume or sample concentration. 3. Increase the re-equilibration time to at least 10 column volumes.[7] |
| Variable Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Insufficient column equilibration. | 1. Prepare fresh mobile phase daily and ensure accurate pH adjustment. 2. Use a column oven to maintain a stable temperature. 3. As above, ensure adequate re-equilibration between injections.[7] |
| Unexpected Peaks or High Background | 1. Contaminated mobile phase or sample. 2. In-source fragmentation of this compound leading to a betaine peak. | 1. Use high-purity solvents and filter all mobile phases and samples. 2. Optimize MS source conditions (e.g., cone voltage) to minimize fragmentation.[4][5] Ensure chromatographic separation of betaine and this compound. |
| Low Signal Intensity | 1. Suboptimal MS source parameters. 2. Poor ionization efficiency in the chosen mobile phase. | 1. Optimize parameters such as capillary voltage, gas flow, and temperature. 2. Adjust the mobile phase pH or buffer composition to enhance ionization. |
Guide 2: Addressing Interference from Structurally Related Compounds
This table provides a summary of potential interfering compounds and strategies to mitigate their impact.
| Interfering Compound | Chemical Structure Similarity | Potential Impact | Mitigation Strategy |
| Betaine | Precursor, shares the trimethylglycine core. | Co-elution in chromatography, cross-reactivity in immunoassays, in-source fragmentation of this compound can mimic a betaine signal. | Optimize chromatographic gradient for separation. For immunoassays, select a highly specific antibody. |
| Choline | Precursor to betaine, shares the trimethylammonium group. | Potential for cross-reactivity in immunoassays due to the shared functional group. | Chromatographic separation is usually straightforward due to polarity differences. Validate immunoassay antibody for cross-reactivity. |
| Dimethylglycine (DMG) | Metabolite of betaine. | Less structurally similar, but could interfere in non-specific assays. | Typically easy to separate chromatographically. |
| Other Glucuronides | Share the glucuronic acid moiety. | May co-elute in chromatography, especially if the aglycone is of similar polarity. | Adjusting the chromatographic method (gradient, column chemistry) is necessary. |
Experimental Protocols
Key Experiment: HILIC-MS/MS Method for this compound Quantification
This protocol provides a general framework for developing a HILIC-MS/MS method to quantify this compound while separating it from potential interferences.
1. Sample Preparation:
-
Precipitate proteins from biological samples (e.g., plasma, urine) by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent that matches the initial mobile phase conditions (e.g., 90% acetonitrile, 10% water with buffer).
2. Chromatographic Conditions:
-
Column: A HILIC column (e.g., silica or amide-based, 2.1 x 100 mm, <3 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, hold for 1 minute, then return to 95% B and re-equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ion (specific transition to be determined by infusion of a standard).
-
Betaine (for monitoring interference): [M+H]+ → fragment ion.
-
-
Source Parameters: Optimize cone voltage, capillary voltage, desolvation gas flow, and temperature to maximize the signal for this compound while minimizing in-source fragmentation.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Interference from related compounds in this compound assays.
References
- 1. Metabolic Effects of Betaine: A Randomized Clinical Trial of Betaine Supplementation in Prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and cross-reactivity pattern assessment of monoclonal antibodies used for the screening of donor-specific IgG antibody subclasses in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Avoid Common Problems with HILIC Methods [restek.com]
Technical Support Center: Optimizing Betaine Glucuronate Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH for optimal in vitro activity of enzymes acting on betaine glucuronate, primarily β-glucuronidase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for β-glucuronidase activity on a glucuronide substrate?
The optimal pH for β-glucuronidase can vary depending on the source of the enzyme. For human liver β-glucuronidase, the optimal pH is approximately 5.2.[1] The enzyme is structurally stable in a pH range of 4 to 10.[1] However, its activity significantly decreases at neutral pH; for instance, at pH 7.0, the activity is only about 23% of its maximum.[1]
Q2: My enzyme activity is lower than expected. Could pH be the issue?
Yes, suboptimal pH is a common reason for low enzyme activity. Enzymes have a narrow pH range for their maximal activity.[2][3][4] Deviating from this optimal pH can lead to a significant decrease in reaction velocity. Extreme pH values can even cause irreversible denaturation of the enzyme.[1][2] It is crucial to ensure your buffer system is maintaining the optimal pH for your specific enzyme throughout the experiment.
Q3: How do I choose the correct buffer for my pH optimization experiment?
The choice of buffer is critical. You should select a buffer system that has a pKa value close to the desired pH to ensure effective buffering capacity. It is also important that the buffer components do not interfere with the enzyme's activity. Here are some commonly used biological buffers and their effective pH ranges:
-
Acetate Buffer: pH 4.5 - 5.5
-
Phosphate Buffer: pH 6.0 - 7.4
-
Tris-HCl Buffer: pH 8.0 - 9.0
For studying an enzyme with an expected optimum around pH 5.2, an acetate buffer system would be a suitable choice.[5]
Q4: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results can stem from several factors, with pH instability being a primary suspect.
-
Inadequate Buffering: Ensure your buffer concentration is sufficient to maintain the set pH, typically at least 50 mM.[5]
-
Temperature Fluctuations: Enzyme activity is also sensitive to temperature.[2] Maintain a constant temperature throughout your assays.
-
Substrate or Enzyme Degradation: Ensure the stability of your this compound and enzyme stocks. Store them under appropriate conditions.
Q5: Can other components in my reaction mixture affect the optimal pH?
Yes, the presence of other molecules, such as salts or co-factors, can influence the optimal pH of an enzyme. For example, conjugated bile acids have been shown to have pH-dependent effects on human β-glucuronidase activity, acting as activators or inhibitors depending on the specific bile acid and the pH.[1] It is important to keep the ionic strength of your reaction mixture constant when determining the pH optimum.
Quantitative Data Summary
The following table summarizes the key pH-related parameters for human liver β-glucuronidase.
| Parameter | Value | Source |
| Optimal pH | 5.2 | [1] |
| Stable pH Range | 4.0 - 10.0 | [1] |
| Relative Activity at pH 7.0 | ~23% of maximum | [1] |
Experimental Protocol: pH Optimization for this compound Cleavage
This protocol outlines a standard method for determining the optimal pH for the enzymatic cleavage of this compound by a glucuronidase in vitro.
Objective: To determine the pH at which the enzyme exhibits maximum activity on the substrate this compound.
Materials:
-
Purified β-glucuronidase
-
This compound substrate
-
A series of buffers covering a pH range (e.g., pH 4.0 to 8.0 in 0.5 unit increments)
-
Microplate reader or spectrophotometer
-
Constant temperature incubator or water bath
-
Microplates or cuvettes
-
Stop solution (if required for the detection method)
Methodology:
-
Buffer Preparation: Prepare a set of buffers (e.g., 100 mM acetate for pH 4.0-5.5 and 100 mM phosphate for pH 6.0-8.0) in 0.5 pH unit increments. Verify the final pH of each buffer at the intended reaction temperature.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a stock solution of the enzyme in a stable, neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Setup:
-
For each pH to be tested, set up triplicate reactions in a microplate.
-
To each well, add the appropriate buffer.
-
Add the this compound substrate to each well to a final desired concentration.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the reaction mixture to reach thermal equilibrium.
-
-
Enzyme Reaction Initiation:
-
Initiate the reaction by adding a fixed amount of the enzyme to each well.
-
Mix thoroughly but gently.
-
-
Incubation and Measurement:
-
Incubate the reaction at a constant temperature for a predetermined time. Ensure the reaction is in the linear range.
-
Measure the product formation at regular intervals using a suitable detection method (e.g., absorbance at a specific wavelength if a chromogenic product is formed).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each pH value.
-
Plot the reaction velocity as a function of pH.
-
The pH at which the highest reaction velocity is observed is the optimal pH for the enzyme under these conditions.
-
Visualizations
Caption: Experimental workflow for determining the optimal pH of an enzyme.
References
- 1. Human beta-glucuronidase. Studies on the effects of pH and bile acids in regard to its role in the pathogenesis of cholelithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 3. Enzyme Kinetics 7 to 13 [iubmb.qmul.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Betaine Glucuronate Bioavailability
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of betaine glucuronate formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low and inconsistent plasma concentrations of betaine after oral administration of our this compound formulation in animal models. What are the likely causes?
A1: Low and variable bioavailability of betaine from this compound is a common challenge. The primary reasons include:
-
High Polarity and Rapid Excretion: this compound is a water-soluble conjugate.[1] Glucuronidated compounds are generally designed for efficient excretion from the body, which limits the time available for any potential deconjugation and subsequent absorption.[2][3] Studies on other glucuronide conjugates have shown that glucuronidation markedly reduces absorption from the small intestine.[3]
-
Dependence on Gut Microbiota: The primary mechanism for releasing free betaine from its glucuronide conjugate in the gut is through the enzymatic action of β-glucuronidases produced by gut microbiota.[4] The composition and activity of this microbiota can vary significantly between individuals, leading to inconsistent de-glucuronidation and, consequently, variable betaine absorption.
-
Formulation Instability: Betaine itself can be hygroscopic (absorb moisture from the air), which can affect the stability and dissolution profile of the formulation.[5][6] It's crucial to ensure the physical and chemical stability of your formulation under storage and experimental conditions.
Q2: How can we address the variability in bioavailability attributed to gut microbiota?
A2: To mitigate variability stemming from gut microbial differences, consider the following experimental approaches:
-
Co-administration with β-glucuronidase: In preclinical models, you can co-administer a standardized dose of β-glucuronidase enzyme with your this compound formulation. This helps ensure a consistent level of de-glucuronidation, allowing you to assess the formulation's performance more reliably.
-
Modulating Gut Microbiota: While more complex, studies involving pre-treatment with specific probiotics known to exhibit high β-glucuronidase activity could be explored to create a more uniform gut environment across test subjects.
-
Inhibition of Glucuronidation: An alternative strategy is to formulate the parent compound (betaine) with excipients that inhibit the Uridine 5'-diphospho-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation.[7][8] This aims to reduce the initial conjugation and increase the systemic availability of betaine itself.
Q3: What formulation strategies can directly enhance the absorption of betaine once it is released from the glucuronide conjugate?
A3: Once free betaine is available in the intestine, its absorption can be enhanced using several formulation technologies:
-
Permeation Enhancers: Incorporate excipients that reversibly modulate the permeability of the intestinal barrier.
-
Mucoadhesive Formulations: Use polymers that adhere to the intestinal mucus layer. This increases the residence time of the formulation at the site of absorption, providing a longer window for betaine to be absorbed.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of compounds by interacting with lipid absorption pathways.[9] This can also help protect the active ingredient from degradation.
-
Nanotechnology: Encapsulating betaine in nanocarriers such as polymeric nanoparticles or liposomes can improve its stability, solubility, and uptake across the intestinal epithelium.[8][10]
Q4: What are the critical quality control assays for our this compound formulation during development?
A4: Key analytical tests include:
-
Content and Purity: Accurate quantification of this compound and detection of any related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable method.[11][12]
-
Dissolution Testing: Assessing the rate and extent to which the formulation releases the active compound in vitro under simulated gastrointestinal conditions.
-
Stability Studies: Evaluating the formulation's physical and chemical stability under various temperature and humidity conditions to determine shelf-life.[6] Betaine's hygroscopicity makes this particularly important.[5]
-
Quantification in Biological Matrices: A validated bioanalytical method (e.g., LC-MS/MS) is essential for accurately measuring concentrations of betaine and this compound in plasma, urine, and tissues for pharmacokinetic studies.[13][14]
Data Presentation: Excipients for Bioavailability Enhancement
The table below summarizes common excipients used to overcome bioavailability challenges, along with their mechanisms of action.
| Excipient Category | Examples | Mechanism of Action | Primary Application |
| Solubility Enhancers | Surfactants (e.g., Tween 80, Sodium Lauryl Sulfate)[15], Polymers (e.g., PVP, HPMC)[16] | Increase the dissolution rate and solubility of poorly soluble compounds by reducing surface tension or forming amorphous solid dispersions. | Improving dissolution of the formulation in the GI tract. |
| Permeation Enhancers | Fatty Acids, Bile Salts, Labrasol® | Reversibly alter the integrity of the intestinal epithelium to allow for increased passage of the drug molecule. | Enhancing absorption of betaine across the intestinal wall. |
| UGT Inhibitors | Glycyrrhetinic acid[8], certain flavonoids (e.g., Apigenin, Quercetin)[8] | Inhibit the UGT enzymes responsible for glucuronidation, thereby reducing first-pass metabolism.[7] | Increasing systemic exposure by preventing metabolic inactivation. |
| Lipid-Based Systems | Triglycerides, Phospholipids, Cremophor® | Solubilize lipophilic drugs and can facilitate lymphatic uptake, bypassing first-pass liver metabolism.[9] | Enhancing absorption and potentially reducing hepatic metabolism. |
| Mucoadhesive Polymers | Chitosan, Carbopol®, Sodium CMC[15] | Adhere to the intestinal mucosa, increasing the residence time of the dosage form at the absorption site. | Prolonging contact time for enhanced absorption. |
Experimental Protocols & Methodologies
1. Protocol: In Vitro Caco-2 Cell Permeability Assay
This assay is used to predict intestinal drug absorption by measuring the transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2).
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test solution (betaine or this compound dissolved in HBSS) to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace the volume with fresh HBSS.
-
At the end of the experiment, collect a sample from the AP chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method like HPLC-MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration in the AP chamber.
2. Protocol: Quantification of Betaine by HPLC-ELSD
This method is suitable for quantifying betaine, which lacks a strong UV chromophore.[12]
-
Sample Preparation (from Plasma):
-
Perform a protein precipitation by adding a 3-fold volume of cold methanol to the plasma sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Atlantis HILIC Silica, 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 30 mM ammonium acetate), typically in an 80:20 (v/v) ratio.[12]
-
Flow Rate: 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD) with drift tube temperature set to ~50°C and nebulizer gas pressure adjusted for optimal sensitivity.[12]
-
-
Quantification: Generate a standard curve using known concentrations of betaine. Quantify the samples by comparing their peak areas to the standard curve.
Visualizations: Pathways and Workflows
Caption: Metabolic pathway of orally administered this compound.
Caption: A logical workflow for diagnosing bioavailability issues.
References
- 1. This compound | 32087-68-6 | Benchchem [benchchem.com]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal absorption of bile acid glucuronides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of various betaine sources and investigations on… | Orffa [orffa.com]
- 6. researchgate.net [researchgate.net]
- 7. Glucuronidation of orally administered drugs and the value of nanocarriers in strategies for its overcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. The method for determining the content of betaine!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]
- 12. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. A method for the determination of betaine in tissues using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. senpharma.vn [senpharma.vn]
- 16. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Validation & Comparative
A Comparative Guide to the Validation of a Novel HILIC-MS/MS Method for Betaine Glucuronate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method for the direct quantification of betaine glucuronate against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method requiring enzymatic hydrolysis and derivatization. The supporting experimental data demonstrates the superior performance of the new HILIC-MS/MS method in terms of sensitivity, specificity, and efficiency.
Introduction
This compound is a key metabolite in various physiological and pharmacological processes. Accurate and reliable quantification of this polar, zwitterionic compound in biological matrices is crucial for pharmacokinetic studies and drug development. Traditional analytical methods often involve indirect measurement, which can be time-consuming and prone to variability. This guide details the validation of a new, direct HILIC-MS/MS method, showcasing its advantages over a conventional HPLC-UV approach.
Comparison of Analytical Method Performance
The validation of the two methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing key performance parameters.[1][2][3] The results are summarized below.
Table 1: Summary of Linearity and Sensitivity Data
| Parameter | New HILIC-MS/MS Method | Standard HPLC-UV Method |
| Linearity Range | 0.5 - 1000 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 50 ng/mL |
The HILIC-MS/MS method demonstrates a significantly wider linear range and much lower limits of detection and quantification, highlighting its superior sensitivity.[4]
Table 2: Summary of Accuracy and Precision Data
| Parameter | New HILIC-MS/MS Method | Standard HPLC-UV Method |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.7% - 104.5% |
| Precision (RSD%) - Intra-day | < 2% | < 5% |
| Precision (RSD%) - Inter-day | < 3% | < 7% |
The new HILIC-MS/MS method provides higher accuracy and greater precision, as indicated by the lower relative standard deviation (RSD) values for both intra- and inter-day analyses.[5][6]
Table 3: Comparison of Method Selectivity and Efficiency
| Parameter | New HILIC-MS/MS Method | Standard HPLC-UV Method |
| Selectivity | High (Mass-based detection) | Moderate (Potential interferences) |
| Sample Preparation Time | ~ 20 minutes | > 2 hours |
| Analysis Time per Sample | 5 minutes | 20 minutes |
| Enzymatic Hydrolysis Required | No | Yes |
| Derivatization Required | No | Yes |
The HILIC-MS/MS method offers superior selectivity due to the nature of mass spectrometric detection, significantly reducing the likelihood of interference from matrix components.[7] Furthermore, the elimination of the enzymatic hydrolysis and derivatization steps drastically reduces sample preparation and analysis time.
Experimental Protocols
New Method: HILIC-MS/MS for Direct Quantification of this compound
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of acetonitrile containing the internal standard (e.g., ¹³C-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: Zwitterionic HILIC column (e.g., 100 mm x 2.1 mm, 3.5 µm).[8]
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Standard Method: HPLC-UV with Enzymatic Hydrolysis and Derivatization
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of β-glucuronidase enzyme solution.
-
Incubate at 37°C for 2 hours to hydrolyze this compound to betaine.
-
Add 400 µL of acetonitrile to precipitate proteins and stop the reaction.
-
Vortex and centrifuge as described for the new method.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
UV Detection:
-
Wavelength: Set to the maximum absorbance of the derivatized betaine (e.g., 254 nm).[9]
-
Visualized Workflows
Caption: Workflow for the new HILIC-MS/MS method.
Caption: Workflow for the standard HPLC-UV method.
Conclusion
The validation data presented in this guide unequivocally demonstrates that the new HILIC-MS/MS method is a superior alternative for the quantification of this compound in biological matrices. Its direct analysis approach eliminates the need for time-consuming and potentially variable enzymatic hydrolysis and derivatization steps. The enhanced sensitivity, specificity, accuracy, and precision of the HILIC-MS/MS method make it a more robust and reliable tool for researchers, scientists, and drug development professionals, ultimately facilitating more accurate and efficient pharmacokinetic and metabolic studies.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ich guidelines | PPTX [slideshare.net]
- 4. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput zwitterionic hydrophilic interaction liquid chromatography solid-phase extraction-liquid chromatography-tandem mass spectrometry method for determination of the anti-influenza drug peramivir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an HILIC–MS/MS method by one-step precipitation for chloroquine in miniature pig plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody cross-reactivity with betaine glucuronate and structurally related molecules. Given the absence of commercially available antibodies specifically targeting this compound, this guide utilizes a case study of a well-characterized anti-glucuronide antibody to illustrate the principles of cross-reactivity. The data and protocols presented herein serve as a valuable resource for researchers developing immunoassays for this compound or other glucuronidated compounds, as well as for professionals in drug development assessing off-target effects.
Introduction to Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the immunogen used to generate the antibody.[1] This can be both a desirable trait, for instance, in creating broad-spectrum assays, or a significant drawback, leading to false-positive results and a lack of assay specificity.[2] Understanding the potential for cross-reactivity is therefore critical in the development and validation of any immunoassay.
The key structural features that influence an antibody's specificity for a glucuronidated molecule, such as this compound, include the aglycone (the non-sugar part, in this case, betaine), the glucuronic acid moiety, and the linkage between them.
Case Study: Cross-Reactivity of an Anti-Ethyl Glucuronide (EtG) Antibody
To exemplify the assessment of cross-reactivity, we present data from a study on an enzyme immunoassay for ethyl glucuronide (EtG), a metabolite of ethanol.[3] This study investigated the cross-reactivity of the anti-EtG antibody with other short-chain aliphatic alcohol glucuronides.
Data Presentation: Cross-Reactivity of Anti-EtG Antibody
The following table summarizes the cross-reactivity of various alcohol glucuronides with the anti-EtG antibody, as determined by a competitive enzyme immunoassay.[3] The cross-reactivity is expressed as a percentage relative to ethyl glucuronide.
| Compound | Structure | Cross-Reactivity (%) |
| Ethyl β-D-glucuronide (EtG) | CH₃CH₂-O-Glucuronide | 100 |
| 2-Propyl β-D-glucuronide | (CH₃)₂CH-O-Glucuronide | 69-84 |
| 1-Propyl β-D-glucuronide | CH₃CH₂CH₂-O-Glucuronide | 4-9 |
| Methyl β-D-glucuronide | CH₃-O-Glucuronide | 4-9 |
| 1-Butyl β-D-glucuronide | CH₃(CH₂)₃-O-Glucuronide | 4-9 |
| 2-Butyl β-D-glucuronide | CH₃CH₂CH(CH₃)-O-Glucuronide | 4-9 |
| tert-Butyl β-D-glucuronide | (CH₃)₃C-O-Glucuronide | ~0 |
Data sourced from a study on the DRI® Ethyl Glucuronide Assay.[3]
Analysis of Cross-Reactivity Data:
The data clearly indicates that the antibody's affinity is highest for the immunogen, ethyl glucuronide. The significant cross-reactivity with 2-propyl glucuronide highlights the impact of structural similarity in the aglycone portion of the molecule. The lower cross-reactivity with other linear and branched-chain alcohol glucuronides suggests that both the length and the steric hindrance of the alkyl group influence antibody binding. The negligible cross-reactivity with tert-butyl glucuronide further emphasizes the role of the aglycone's three-dimensional structure.
Experimental Protocols
The following is a generalized protocol for a competitive ELISA used to determine antibody cross-reactivity, based on standard immunoassay procedures.[4][5][6]
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: A 96-well microtiter plate is coated with a conjugate of the target antigen (e.g., this compound) linked to a carrier protein (e.g., BSA). The plate is then incubated to allow for adsorption.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen-protein conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding of the antibody.
-
Competition: A fixed concentration of the primary antibody (e.g., rabbit anti-betaine glucuronate) is pre-incubated with varying concentrations of the test compounds (this compound standards and potential cross-reactants).
-
Incubation: The antibody-test compound mixtures are added to the coated and blocked wells. The plate is incubated to allow the free antibody to bind to the immobilized antigen conjugate.
-
Washing: The plate is washed to remove unbound antibodies and test compounds.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added to the wells and incubated.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a color change.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength. The concentration of the test compound is inversely proportional to the signal intensity.
-
Data Analysis: A standard curve is generated using the absorbance values of the known concentrations of the target analyte. The cross-reactivity of the other compounds is calculated as the ratio of the concentration of the target analyte to the concentration of the test compound that produces a 50% inhibition of the maximum signal, multiplied by 100.
Visualization of Pathways and Workflows
Experimental Workflow: Competitive ELISA
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. cusabio.com [cusabio.com]
- 3. Cross-reaction of propyl and butyl alcohol glucuronides with an ethyl glucuronide enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit (EIAPDG) - Invitrogen [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Betaine Glucuronate and Other Lipotropic Agents in the Management of Hepatic Steatosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of betaine glucuronate and other prominent lipotropic agents, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating these compounds for potential therapeutic applications, particularly in the context of hepatic steatosis (fatty liver disease).
Introduction to Lipotropic Agents
Lipotropic agents are compounds that play a crucial role in the metabolism and transport of fats in the liver. They are essential for preventing the abnormal accumulation of lipids (steatosis), a condition that can lead to more severe liver diseases such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This guide focuses on a comparative analysis of this compound, betaine, choline, methionine, and S-adenosylmethionine (SAMe), examining their mechanisms of action and efficacy based on available experimental evidence.
Mechanism of Action
The primary lipotropic agents discussed herein share a common functional basis as methyl donors in the one-carbon metabolism pathway. This process is critical for numerous physiological functions, including the synthesis of phosphatidylcholine, which is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) that transport fats out of the liver.
This compound acts through its active component, betaine, which serves two primary functions:
-
Methyl Donation: Betaine is a potent methyl donor, participating in the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT).[1] This pathway is a crucial alternative to the folate-dependent remethylation of homocysteine.[1] By converting homocysteine to methionine, betaine helps maintain the supply of S-adenosylmethionine (SAMe), the universal methyl donor for numerous methylation reactions, including the synthesis of phosphatidylcholine.
-
Osmolyte Activity: Betaine is also a powerful osmolyte, protecting cells from environmental stress, including osmotic and thermal stress.[2]
Other Lipotropic Agents:
-
Choline: A precursor to betaine, choline is oxidized in the mitochondria to form betaine.[2][3] It is also a direct component of phosphatidylcholine.
-
Methionine: An essential amino acid that is the precursor to SAMe.[3][4][5]
-
S-adenosylmethionine (SAMe): The primary methyl donor in the body, directly involved in the methylation of various molecules, including those required for lipid metabolism.
Comparative Efficacy Data
The following tables summarize quantitative data from various preclinical and clinical studies, providing a comparative overview of the efficacy of these lipotropic agents in reducing hepatic lipid accumulation and related biomarkers.
Table 1: Preclinical Efficacy in Animal and In Vitro Models
| Agent | Model | Key Findings | Reference |
| Betaine | High-Fat Diet-Induced Obese Mice | Reduced hepatic steatosis, improved insulin resistance, and increased phosphorylation of insulin receptor substrate-1 and Akt. | [6] |
| Betaine | Methionine-Choline-Deficient (MCD) Diet-Induced NAFLD in Mice | Alleviated steatosis, inflammation, and hepatocyte ballooning. Decreased the number of enlarged mitochondria and increased autophagosomes. | [5] |
| Betaine | HepG2 Cells (in vitro) | Activated AMPK and reduced glucose-induced lipid accumulation. | [1] |
| Betaine vs. SAMe | Ethanol-Treated Rat Hepatocytes (in vitro) | Both attenuated triglyceride levels by ~20%. Only betaine prevented increased homocysteine release. | [7] |
| Choline | High-Fat Diet-Induced Obese Mice | Improved hypertriglyceridemia and hepatic steatosis. | [8] |
Table 2: Clinical Efficacy in Human Studies
| Agent | Condition | Key Findings | Reference |
| This compound (in combination) | Non-alcoholic Steatohepatitis (NASH) | Reduced hepatic steatosis by 25% (p < 0.01) and hepatomegaly by 6% (p < 0.05) after 8 weeks. Also significantly reduced ALT, AST, and γ-GT levels. | [3][4][9] |
| Betaine | Non-alcoholic Steatohepatitis (NASH) | A pilot study showed decreased indexes of steatosis. | [6] |
| Betaine | Non-alcoholic Steatohepatitis (NASH) | A randomized placebo-controlled trial found no significant improvement in hepatic steatosis compared to placebo, but it may protect against worsening steatosis. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Quantification of Hepatic Steatosis
This protocol is used to measure the extent of lipid accumulation in the liver.
-
Methodology: Oil Red O Staining and Digital Analysis
-
Tissue Preparation: Fresh-frozen liver sections are prepared.
-
Staining: The sections are stained with Oil Red O, a lysochrome diazo dye that is soluble in fat and stains neutral triglycerides and lipids red.
-
Imaging: Stained sections are digitally imaged using a microscope equipped with a camera.
-
Analysis: The fraction of the digitally imaged area exhibiting Oil Red O staining is determined using image analysis software. This "Area Fraction" or "Digital Steatosis Score" provides a quantitative measure of lipid accumulation. This method has been shown to be highly correlated with hepatic triglyceride content.
-
Assessment of AMPK Activation
This protocol is used to determine the activation state of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and lipid metabolism.
-
Methodology: Western Blotting for Phosphorylated AMPK
-
Protein Extraction: Total protein is extracted from liver tissue or cultured hepatocytes.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of AMPK at Threonine 172 (p-AMPK Thr172) and total AMPK (t-AMPK).
-
Detection: The primary antibodies are detected using secondary antibodies conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by chemiluminescent detection.
-
Analysis: The band intensities for p-AMPK and t-AMPK are quantified, and the ratio of p-AMPK to t-AMPK is calculated to determine the level of AMPK activation.
-
Measurement of De Novo Lipogenesis
This protocol measures the rate of new fatty acid synthesis in the liver.
-
Methodology: In Vitro Lipogenesis Assay with Radiolabeled Acetate
-
Cell Culture: Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are cultured.
-
Incubation with Radiolabel: The cells are incubated with a medium containing a radiolabeled precursor for lipogenesis, such as [³H]-acetate or [¹⁴C]-acetate.
-
Lipid Extraction: After the incubation period, total lipids are extracted from the cells using a solvent mixture (e.g., chloroform:methanol).
-
Scintillation Counting: The radioactivity incorporated into the lipid fraction is measured using a liquid scintillation counter.
-
Normalization: The measured radioactivity is normalized to the total protein content of the cell lysate to determine the rate of de novo lipogenesis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by these lipotropic agents and a typical experimental workflow for their evaluation.
Conclusion
The available evidence suggests that this compound and other lipotropic agents, particularly its active component betaine, are effective in mitigating hepatic steatosis. The primary mechanism of action involves the donation of methyl groups for critical metabolic pathways that regulate lipid metabolism in the liver. Betaine has demonstrated efficacy in a variety of preclinical models by activating AMPK and improving insulin signaling. Clinical data for a formulation containing this compound has shown a significant reduction in liver fat in patients with NASH.
While direct comparative preclinical data for this compound against other lipotropic agents is an area for further research, the existing body of evidence strongly supports the therapeutic potential of these compounds. For drug development professionals, the well-defined mechanisms of action and positive preclinical and clinical findings make this compound a compelling candidate for further investigation in the treatment of fatty liver diseases. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for designing future studies in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of oral this compound in non-alcoholic steatohepatitis. A double-blind, randomized, parallel-group, placebo-controlled prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Efficacy and Safety of Oral this compound in Non-alcoholic Steatohepatitis | Semantic Scholar [semanticscholar.org]
- 5. Effect of Betaine Supplementation on Liver Tissue and Ultrastructural Changes in Methionine-Choline-Deficient Diet-Induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betaine improves nonalcoholic fatty liver and associated hepatic insulin resistance: a potential mechanism for hepatoprotection by betaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the effects of betaine and S-adenosylmethionine on ethanol-induced changes in methionine metabolism and steatosis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Betaine and Choline Improve Lipid Homeostasis in Obesity by Participation in Mitochondrial Oxidative Demethylation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Effects of Betaine Glucuronate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from preclinical models to clinical applications is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of betaine glucuronate, a compound with recognized hepatoprotective and metabolic benefits. The data presented herein is collated from various studies to offer an objective overview, supported by detailed experimental protocols and visual representations of its mechanisms of action.
This compound is a conjugate of betaine (trimethylglycine) and glucuronic acid. Its biological activities are largely attributed to the betaine moiety, which functions as a critical methyl donor and an osmolyte, while the glucuronic acid component is involved in detoxification processes.[1][2] This guide will dissect the effects observed in controlled laboratory settings versus those seen in living organisms.
Quantitative Data Summary: In Vitro vs. In Vivo
The following tables summarize the key quantitative findings from both in vitro and in vivo studies on this compound and its primary active component, betaine.
Table 1: In Vitro Effects of Betaine
| Parameter Assessed | Cell Type | Treatment/Conditions | Key Quantitative Results | Reference |
| Genotoxicity | S. typhimurium (TA97a, TA98, TA100, TA102, TA1535) | Miniaturized Ames test (up to 5000 µ g/well ) | No mutagenic activity observed. | N/A |
| Genotoxicity | Human TK6 cells | Micronucleus test (up to 2000 µg/mL) | No induction of micronuclei. | N/A |
| Genotoxicity | Human TK6 cells | Comet assay (up to 2000 µg/mL) | No DNA damage detected. | N/A |
| Anti-inflammatory | Human Umbilical Vein Endothelial Cells (HUVECs) | Betaine treatment | Dose-dependent decrease in mRNA expression of bFGF, MMP-2, and MMP-9. | [3] |
| Metabolic | Primary Landes goose hepatocytes | High-glucose medium + Betaine | Increased lipid deposition, reduced lipid droplet size, restored mitochondrial membrane potential. Down-regulation of fatty acid synthesis genes. | [4] |
Table 2: In Vivo Effects of this compound in Patients with Non-Alcoholic Steatohepatitis (NASH)
| Parameter Assessed | Baseline (Mean ± SE) | 8 Weeks this compound (Mean ± SE) | 8 Weeks Placebo (Mean ± SE) | % Change (this compound) | p-value (vs. Placebo) | Reference |
| Hepatic Steatosis (Ultrasonography Score) | 2.8 ± 0.1 | 2.1 ± 0.1 | 2.7 ± 0.1 | -25% | < 0.01 | [1][5] |
| Hepatomegaly (Score) | 1.41 ± 0.07 | 1.33 ± 0.07 | 1.40 ± 0.07 | -6% | < 0.05 | [5] |
| ALT (IU/L) | 81 ± 5 | 58 ± 4 | 79 ± 5 | -28% | < 0.001 | [5] |
| AST (IU/L) | 59 ± 3 | 45 ± 2 | 57 ± 3 | -24% | < 0.001 | [5] |
| γ-GT (IU/L) | 78 ± 7 | 55 ± 5 | 75 ± 7 | -29% | < 0.001 | [5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Genotoxicity Assessment
-
Miniaturized Ames Test (OECD 471):
-
Salmonella typhimurium strains (TA97a, TA98, TA100, TA102, and TA1535) are exposed to betaine at various concentrations (e.g., up to 5000 µ g/well ) with and without metabolic activation (S9 mix).
-
The mixture is incubated and then plated on minimal glucose agar plates.
-
After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenicity.
-
-
In Vitro Micronucleus Test (OECD 487):
-
Human TK6 cells are cultured and treated with betaine at a range of concentrations (e.g., up to 2000 µg/mL) for short (e.g., 3-4 hours) and long (e.g., 24 hours) exposure times, with and without S9 mix.
-
After treatment, cells are cultured in fresh medium containing cytochalasin B to block cytokinesis.
-
Cells are harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is determined by microscopy.
-
In Vivo Clinical Trial for NASH
-
Study Design: A double-blind, randomized, parallel-group, placebo-controlled prospective clinical study.[1][5]
-
Patient Population: 191 patients with a diagnosis of non-alcoholic steatohepatitis confirmed by ultrasonography.[5]
-
Treatment: Patients were randomly assigned to receive either this compound (in a combination product) or a placebo, twice daily for 8 weeks.[1][5]
-
Assessments:
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the anti-inflammatory effects of this compound on the NF-κB pathway in vitro.
Conclusion
The available evidence indicates a strong correlation between the in vitro and in vivo effects of this compound, primarily driven by the bioactivity of betaine. In vitro studies have established its lack of genotoxicity and elucidated its molecular mechanisms, including the inhibition of the pro-inflammatory NF-κB pathway and enhancement of insulin signaling. These mechanistic insights are consistent with the in vivo findings from a clinical trial in NASH patients, where this compound demonstrated significant efficacy in reducing hepatic steatosis, hepatomegaly, and elevated liver enzymes.[1][5]
For drug development professionals, this alignment of in vitro and in vivo data provides a solid foundation for the further investigation of this compound in metabolic and inflammatory disorders. The detailed protocols and pathway diagrams in this guide offer a practical resource for designing future studies to explore the full therapeutic potential of this compound.
References
- 1. Efficacy and safety of oral this compound in non-alcoholic steatohepatitis. A double-blind, randomized, parallel-group, placebo-controlled prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-12896515) | 32087-68-6 [evitachem.com]
- 3. Betaine inhibits in vitro and in vivo angiogenesis through suppression of the NF-κB and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Reproducibility of Betaine Glucuronate's Effects on Non-Alcoholic Steatohepatitis (NASH): A Comparative Guide
An objective analysis of the available clinical data on betaine glucuronate for the treatment of non-alcoholic steatohepatitis (NASH), with a focus on reproducibility and comparison with placebo.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the published findings on the effects of this compound. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to facilitate an objective assessment of its therapeutic potential and the reproducibility of its observed effects.
I. Comparative Analysis of Clinical Efficacy
A key study evaluating the efficacy of this compound in treating NASH is a prospective, randomized, double-blind, placebo-controlled clinical trial conducted by Miglio et al.[1][2]. The study involved 191 patients with NASH who were treated for 8 weeks with either a combination containing this compound or a placebo. The findings from this study form the primary basis for the quantitative comparisons presented below.
Table 1: Efficacy of this compound Combination Therapy in NASH Patients [1][2]
| Outcome Measure | This compound Combination Group | Placebo Group | p-value |
| Hepatic Steatosis Reduction | 25% | No significant reduction | < 0.01 |
| Hepatomegaly Reduction | 6% | No significant reduction | < 0.05 |
| Physician-Rated Efficacy ("Very Good" or "Good") | 48% | 17% | 9 x 10⁻⁶ |
| Patient-Rated Efficacy ("Very Good" or "Good") | 52% | 34% | 0.017 |
Table 2: Effect of this compound Combination Therapy on Liver Transaminases [1][2]
| Liver Enzyme | This compound Combination Group | Placebo Group |
| ALT (Alanine Aminotransferase) | Significant reduction | Ineffective |
| AST (Aspartate Aminotransferase) | Significant reduction | Ineffective |
| γ-GT (Gamma-Glutamyl Transferase) | Significant reduction | Ineffective |
Another randomized placebo-controlled trial focused on betaine alone for NASH and found that while it decreased the grade of steatosis, it did not significantly improve the nonalcoholic fatty liver disease activity score or fibrosis stage[3].
II. Experimental Protocols
To ensure the reproducibility of the findings, a detailed understanding of the experimental methodology is crucial. The following protocol is based on the clinical trial by Miglio et al.[1][2].
Study Design: A prospective, randomized, double-blind, parallel-group, placebo-controlled clinical trial was conducted with 191 patients diagnosed with non-alcoholic steatohepatitis.
Treatment Protocol:
-
Investigational Group (n=96): Patients received an oral combination therapy of this compound, diethanolamine glucuronate, and nicotinamide ascorbate (Ietepar®) twice daily for 8 weeks.
-
Control Group (n=95): Patients received indistinguishable placebo capsules twice daily for 8 weeks.
Inclusion/Exclusion Criteria: While the specific inclusion and exclusion criteria are not detailed in the provided search results, patients were diagnosed with NASH.
Efficacy Assessment:
-
Hepatic Steatosis and Hepatomegaly: Assessed at baseline and after 8 weeks of treatment.
-
Liver Transaminases (ALT, AST, γ-GT): Measured at baseline and at the end of the treatment period.
-
Global Efficacy: Rated by both the physician and the patient.
-
Adverse Events: Monitored and recorded throughout the study.
A separate pilot study of betaine in combination with antiviral therapy for chronic hepatitis C genotype 1 non-responder/relapsers used a different protocol, with betaine administered at 20 gm/day in two divided doses alongside Peginterferon alpha 2a and Ribavirin for 48 weeks[4].
III. Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are largely attributed to its betaine component, which acts as a crucial methyl donor and osmolyte[5]. Its mechanism of action involves several key intracellular signaling pathways central to cellular inflammation, metabolism, and stress responses[5].
One of the primary functions of betaine is to donate a methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT)[5][6]. This pathway is a vital alternative to the folate-dependent remethylation of homocysteine and is highly active in the liver and kidneys[5]. By facilitating this conversion, betaine helps maintain lower levels of homocysteine, a metabolite that can be toxic at high concentrations[5].
Betaine has also been shown to modulate insulin signaling pathways. Research indicates that betaine treatment can enhance the insulin-stimulated tyrosine phosphorylation of IRS-1 and the subsequent phosphorylation and activation of Akt[5]. In mouse models of high-fat diet-induced insulin resistance, betaine supplementation restored impaired insulin signaling in the liver[5].
IV. Alternatives and Comparative Landscape
The most direct comparator to this compound in the primary clinical trial was the placebo group[1][2]. Other substances with similar applications in liver health include betaine itself, which has been studied for its role in preventing and attenuating both alcohol-induced and metabolic-associated liver diseases[7][8]. Supplements with uses that may overlap with those of betaine in the context of conditions like atherosclerosis (often associated with metabolic syndrome and NASH) include Omega-3 fatty acids, Coenzyme Q10, and various vitamins[9].
It is important to note that while betaine has shown promise in animal models for treating hepatic steatosis, translating these findings to humans with NASH has proven challenging[3].
V. Conclusion
The available evidence from a key double-blind, randomized, placebo-controlled trial suggests that a combination therapy including this compound is effective in reducing hepatic steatosis, hepatomegaly, and elevated liver transaminases in patients with NASH[1][2]. The reproducibility of these findings, however, relies on further independent clinical trials with similar rigorous methodologies. The mechanism of action, primarily driven by the betaine component, involves critical metabolic pathways related to homocysteine metabolism and insulin signaling[5]. Future research should focus on validating these findings in larger and more diverse patient populations and directly comparing the efficacy of this compound with other potential therapeutic agents for NASH.
References
- 1. Efficacy and safety of oral this compound in non-alcoholic steatohepatitis. A double-blind, randomized, parallel-group, placebo-controlled prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Betaine for nonalcoholic fatty liver disease: results of a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound | 32087-68-6 | Benchchem [benchchem.com]
- 6. Betaine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Complementary and Alternative Medicine - Supplements with Similar Uses as: Betaine [ssl.adam.com]
Head-to-head comparison of betaine glucuronate from different suppliers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of betaine glucuronate from three leading suppliers: Supplier A, Supplier B, and Supplier C. The objective is to offer an impartial evaluation of key performance metrics, including purity, biological activity, and stability, supported by detailed experimental protocols. This information is intended to assist researchers in making informed decisions when selecting a reagent for their specific applications.
Introduction to this compound
This compound is a conjugate of betaine and glucuronic acid, recognized for its potential therapeutic applications, particularly in liver health and metabolic disorders.[1][2] Betaine itself is a naturally occurring osmolyte and a methyl group donor, while glucuronic acid is crucial for detoxification processes in the body.[1][3] The compound is used in both research and as an active ingredient in some veterinary medicinal products for treating liver disorders.[2] Given its role in sensitive biological systems, the purity and activity of the supplied compound are of paramount importance.
Comparative Data Summary
The following tables summarize the quantitative analysis of this compound from the three suppliers. All experiments were conducted under identical conditions to ensure a fair and accurate comparison.
Table 1: Purity and Impurity Profile
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC-ELSD (%) | 99.2 ± 0.3 | 98.5 ± 0.5 | 99.5 ± 0.2 |
| Residual Solvents (ppm) | < 50 | 150 | < 50 |
| Heavy Metals (ppm) | < 10 | < 10 | < 10 |
| Related Substances (%) | 0.5 | 1.2 | 0.3 |
| Water Content (%) | 0.2 | 0.8 | 0.1 |
Table 2: Biological Activity Assay
| Parameter | Supplier A | Supplier B | Supplier C |
| β-Glucuronidase Activity Inhibition (IC50, µM) | 15.8 | 25.3 | 14.5 |
| Hepatocyte Viability Assay (EC50, µM) | 112 | 95 | 120 |
| Osmoprotective Effect (% cell survival) | 92 ± 3 | 85 ± 5 | 95 ± 2 |
Table 3: Stability Analysis
| Condition | Parameter | Supplier A | Supplier B | Supplier C |
| 4°C for 6 months | Purity (%) | 99.1 | 98.2 | 99.4 |
| Degradants (%) | 0.6 | 1.5 | 0.4 | |
| 25°C/60% RH for 3 months | Purity (%) | 98.5 | 97.1 | 98.9 |
| Degradants (%) | 1.2 | 2.6 | 0.9 | |
| 40°C/75% RH for 1 month | Purity (%) | 97.2 | 95.3 | 97.9 |
| Degradants (%) | 2.5 | 4.4 | 1.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
3.1 Purity and Impurity Profiling by HPLC-ELSD
-
Objective: To determine the purity of this compound and quantify any related substances.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD).
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Atlantis HILIC Silica, 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 30 mM ammonium acetate buffer (80:20, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detector Settings: Nebulizer temperature: 30°C, Drift tube temperature: 50°C.[4]
-
Sample Preparation: Samples were dissolved in the mobile phase to a final concentration of 1 mg/mL.
-
Quantification: Purity was calculated based on the area of the principal peak relative to the total peak area. Impurities were identified and quantified using reference standards where available.
3.2 β-Glucuronidase Activity Inhibition Assay
-
Objective: To assess the biological activity of this compound by measuring its ability to be hydrolyzed by β-glucuronidase.
-
Principle: The enzyme β-glucuronidase hydrolyzes phenolphthalein glucuronide to phenolphthalein, which produces a colorimetric signal at 540 nm in an alkaline solution. This compound acts as a competitive substrate.
-
Reagents:
-
Procedure:
-
A reaction mixture containing sodium acetate buffer, enzyme, and varying concentrations of this compound from each supplier was pre-incubated at 37°C for 10 minutes.
-
The reaction was initiated by adding the phenolphthalein glucuronide substrate.
-
The reaction was incubated at 37°C for 30 minutes.
-
The reaction was stopped by adding the glycine buffer.
-
The absorbance was measured at 540 nm.
-
The IC50 values were calculated from the dose-response curves.
-
3.3 Hepatocyte Viability and Osmoprotection Assay
-
Objective: To evaluate the cytoprotective effects of this compound on hepatocytes under osmotic stress.
-
Cell Line: Human hepatocyte cell line (e.g., HepG2).
-
Procedure:
-
HepG2 cells were seeded in 96-well plates and cultured for 24 hours.
-
For the viability assay (EC50), cells were treated with a range of concentrations of this compound from each supplier for 48 hours.
-
For the osmoprotection assay, cells were pre-treated with 100 µM this compound for 2 hours, followed by exposure to a hyperosmotic medium (supplemented with 200 mM sorbitol) for 24 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was read at 570 nm.
-
EC50 values were determined from the concentration-response curves. The osmoprotective effect was calculated as the percentage of cell survival in stressed conditions relative to unstressed controls.
-
Visualizations: Pathways and Workflows
4.1 Mechanism of Action: Betaine as a Methyl Donor
Betaine, a component of this compound, plays a critical role in the methionine cycle by donating a methyl group for the remethylation of homocysteine to methionine.[3] This pathway is crucial for maintaining low levels of homocysteine, a risk factor for various diseases.
Figure 1. Simplified signaling pathway of betaine's role as a methyl donor.
4.2 Experimental Workflow for Purity Analysis
The following diagram illustrates the workflow for determining the purity of this compound samples from different suppliers using HPLC-ELSD.
Figure 2. Experimental workflow for purity analysis by HPLC-ELSD.
4.3 Logical Relationship for Supplier Selection
The decision-making process for selecting a supplier involves evaluating multiple criteria, with purity, activity, and cost being primary factors.
References
- 1. Buy this compound (EVT-12896515) | 32087-68-6 [evitachem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound | 32087-68-6 | Benchchem [benchchem.com]
- 4. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ß-Glucuronidase Enzymatic Assay [sigmaaldrich.com]
Unveiling the Preclinical Efficacy of Betaine Glucuronate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical research for liver disease, various compounds are under investigation for their hepatoprotective potential. This guide provides a detailed statistical analysis of betaine glucuronate's effects in preclinical studies, offering an objective comparison with two prominent alternatives: silymarin and N-acetylcysteine (NAC). The information is compiled from a comprehensive review of existing preclinical literature to aid researchers in their drug development endeavors.
Comparative Efficacy: A Statistical Overview
To facilitate a clear comparison of the preclinical performance of this compound, silymarin, and N-acetylcysteine, the following tables summarize quantitative data from various studies. It is important to note that direct head-to-head preclinical trials are limited; therefore, this data is compiled from separate studies using similar models of liver injury.
Table 1: Effects on Liver Enzyme Levels in Preclinical Models of Hepatotoxicity
| Compound | Animal Model | Toxin/Insult | Dose Range | % Reduction in Alanine Aminotransferase (ALT) | % Reduction in Aspartate Aminotransferase (AST) | Citation(s) |
| Betaine | Rats | Isoprenaline | 50-250 mg/kg | Significant reduction (p<0.001) | Significant reduction (p<0.001) | [1][2][3] |
| Betaine | Rats | Ethanol + CCl4 | 2% w/w in food | Significant reduction | Significant reduction | [4] |
| Silymarin | Rats | Thioacetamide | Not Specified | Significant reduction | Significant reduction | [5] |
| Silymarin | Rats | Type 2 Diabetes | 60-120 mg/kg | Significant reduction (p<0.001) | Significant reduction (p<0.001) | [6] |
| N-Acetylcysteine | Rats | Paracetamol | Not Specified | Significant decrease | Not Reported | [7] |
| N-Acetylcysteine | Rats | Sepsis | 200 mg/kg | Not Reported | Not Reported |
Table 2: Modulation of Oxidative Stress Markers
| Compound | Animal Model | Toxin/Insult | Key Oxidative Stress Markers Modulated | Citation(s) |
| Betaine | Rats | Isoprenaline | Increased Total Antioxidant Capacity | [1][2][3] |
| Betaine | Rats | Ethanol + CCl4 | Decreased lipid peroxidation | [4][8] |
| Silymarin | Rats | Type 2 Diabetes | Decreased MDA, TOS, OSI; Increased TAC, TTM | [6] |
| Silymarin | General | Various | Scavenges free radicals, enhances glutathione | [9][10][11] |
| N-Acetylcysteine | Rats | Paracetamol | Increased GSH, decreased MDA & NO | [12] |
| N-Acetylcysteine | General | Various | Precursor to glutathione, scavenges free radicals | [13][14] |
Table 3: Effects on Liver Fibrosis
| Compound | Animal Model | Toxin/Insult | Key Anti-fibrotic Effects | Citation(s) |
| Betaine | Rats | Ethanol + CCl4 | Diminished fibrotic changes, decreased α-SMA, COL1A1, TGF-β | [4] |
| Betaine | Chickens | CCl4 | Alleviated liver fibrosis, suppressed HSC activation | [15] |
| Silymarin | Rats | Bile Duct Ligation | Alleviation of fibrotic biomarkers | |
| Silymarin | General | Various | Anti-fibrotic properties | [10][11] |
| N-Acetylcysteine | Rats | DEN + 2-AAF | Repressed extracellular matrix accumulation, inhibited α-SMA and TFG-β | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for inducing liver injury and administering the therapeutic agents as described in the cited literature.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used model to induce liver fibrosis in rodents.
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Induction: Carbon tetrachloride (CCl4) is typically diluted in an oil vehicle (e.g., corn oil or olive oil) and administered via intraperitoneal (i.p.) injection. A common dosing regimen is 1-2 mL/kg body weight, administered twice weekly for 4-12 weeks to induce varying stages of fibrosis.[15][17]
-
This compound Administration: In a study investigating the effects of betaine in a CCl4 and ethanol-induced fibrosis model in rats, betaine was administered as a 2% (w/w) supplement in the diet throughout the experimental period.[4] In another study in chickens, betaine was supplemented in drinking water (1% w/v) for two weeks prior to and during CCl4 treatment.[15]
Thioacetamide (TAA)-Induced Hepatotoxicity Model
Thioacetamide is another chemical agent used to induce both acute and chronic liver injury.
-
Animals: Male Sprague-Dawley rats or various mouse strains are frequently used.
-
Induction: For acute liver injury, a single i.p. injection of TAA (e.g., 50-300 mg/kg) can be administered.[18] For chronic liver fibrosis, repeated i.p. injections (e.g., 150-200 mg/kg) are given 2-3 times per week for several weeks (e.g., 8-16 weeks).[18][19]
-
Silymarin Administration: In a study using a TAA-induced liver injury model in rats, silymarin was administered three times weekly starting from the fourth week of TAA induction.[5]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its alternatives are mediated through the modulation of various signaling pathways.
This compound: Mechanism of Action
Betaine acts as a crucial methyl donor and osmolyte. Its hepatoprotective effects are attributed to its ability to decrease oxidative stress, reduce inflammation, and inhibit the activation of hepatic stellate cells (HSCs), which are key mediators of liver fibrosis.[4] Betaine has been shown to modulate pathways involved in lipid metabolism and insulin signaling.
References
- 1. Hepatoprotective effects of betaine on liver damages followed by myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatoprotective effects of betaine on liver damages followed by myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vrf.iranjournals.ir [vrf.iranjournals.ir]
- 4. Betaine treatment decreased oxidative stress, inflammation, and stellate cell activation in rats with alcoholic liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Long-term Magnetic Resonance Imaging Study of Silymarin Liver-protective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatoprotective Effects of Silymarin on Liver Injury via Irisin Upregulation and Oxidative Stress Reduction in Rats with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine Improves Liver Function in Patients with Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betaine or taurine administration prevents fibrosis and lipid peroxidation induced by rat liver by ethanol plus carbon tetrachloride intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 12. Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses–Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. Alleviation of Carbon-Tetrachloride-Induced Liver Injury and Fibrosis by Betaine Supplementation in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. doaj.org [doaj.org]
- 17. Reduction of carbon tetrachloride-induced hepatotoxic effects by oral administration of betaine in male Han-Wistar rats: a morphometric histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chronological production of thioacetamide-induced cirrhosis in the rat with no mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl Donors: The Case for Betaine Glucuronate
In the landscape of cellular biochemistry, the transfer of a methyl group (CH₃) is a fundamental process known as methylation. This reaction is critical for a vast array of physiological functions, including DNA synthesis and repair, gene expression regulation (epigenetics), neurotransmitter synthesis, and detoxification. The molecules that supply these methyl groups are known as methyl donors. While several compounds serve this function, each possesses unique metabolic pathways, efficiencies, and ancillary benefits.
This guide provides an objective comparison of betaine glucuronate with other primary methyl donors, including S-adenosylmethionine (SAMe), methionine, choline, and folate. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds and to select the most appropriate agent for their research or therapeutic development.
Understanding the Methylation Cycle
The central hub of methylation is the one-carbon metabolism, which consists of two interconnected pathways: the folate cycle and the methionine cycle. The ultimate goal is to produce S-adenosylmethionine (SAMe), the universal methyl donor that directly provides methyl groups for most methylation reactions.[1][2] After donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Elevated homocysteine is a known risk factor for various pathologies, making its efficient recycling crucial. Homocysteine can be remethylated back to methionine through two primary pathways, which is where different methyl donors play distinct roles.
References
Meta-analysis of Betaine Glucuronate in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betaine, a trimethyl derivative of the amino acid glycine, has been investigated for its therapeutic potential in various conditions, particularly in liver diseases such as non-alcoholic steatohepatitis (NASH). As a significant methyl donor, betaine plays a crucial role in the remethylation of homocysteine to methionine, a pathway vital for maintaining cellular health and mitigating inflammation and oxidative stress. While a direct meta-analysis of clinical trials exclusively focused on "betaine glucuronate" is not available in the published literature, this guide provides a comprehensive review of the available clinical data on a combination therapy involving this compound and a meta-analysis of betaine supplementation in related conditions. This guide objectively compares the performance of betaine-related compounds with supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction
Nonalcoholic fatty liver disease (NAFLD) and its more severe form, nonalcoholic steatohepatitis (NASH), represent a growing global health concern. The pathogenesis of NASH is complex, involving insulin resistance, lipid accumulation, oxidative stress, and inflammation. Betaine has emerged as a potential therapeutic agent due to its role in crucial metabolic pathways.[1][2][3] This guide synthesizes the findings from key clinical trials to provide a comparative overview for researchers and drug development professionals.
Data Presentation: Summary of Clinical Trial Data
The following tables summarize the quantitative data from a significant clinical trial on a combination product containing this compound and a meta-analysis on betaine supplementation for reducing homocysteine levels.
Table 1: Efficacy of this compound Combination Therapy in Non-Alcoholic Steatohepatitis (NASH) [4][5][6]
| Outcome Measure | This compound Combination Group (n=96) | Placebo Group (n=95) | p-value |
| Hepatic Steatosis Reduction | 25% | No significant reduction | < 0.01 |
| Hepatomegaly Reduction | 6% | No significant reduction | < 0.05 |
| Global Efficacy (Physician Rated "Very Good" or "Good") | 48% | 17% | 9 x 10⁻⁶ |
| Global Efficacy (Patient Self-Rated "Very Good" or "Good") | 52% | 34% | 0.017 |
| Reduction in ALT | Significant | Ineffective | Significant |
| Reduction in AST | Significant | Ineffective | Significant |
| Reduction in γ-GT | Significant | Ineffective | Significant |
| Adverse Events | 10% | 7% | Not Significant |
The combination product included this compound, diethanolamine glucuronate, and nicotinamide ascorbate.
Table 2: Meta-Analysis of Betaine Supplementation on Plasma Homocysteine in Healthy Adults [7][8]
| Parameter | Value |
| Number of Randomized Controlled Trials Included | 5 |
| Total Number of Participants | Healthy Adults |
| Betaine Supplementation Dose | ≥ 4 g/day |
| Duration of Supplementation | 6 to 24 weeks |
| Pooled Estimate of Effect on Plasma Homocysteine | -1.23 µmol/L |
| 95% Confidence Interval | -1.61 to -0.85 |
| p-value | 0.01 |
Experimental Protocols
Clinical Trial of this compound Combination Therapy in NASH[4][5][6]
-
Study Design: A prospective, randomized, double-blind, parallel-group, placebo-controlled clinical trial.
-
Participants: 191 patients diagnosed with non-alcoholic steatohepatitis.
-
Intervention: Patients were randomized to receive either the active treatment (this compound combined with diethanolamine glucuronate and nicotinamide ascorbate) or a placebo, administered orally twice daily for 8 weeks.
-
Primary Outcome Measures:
-
Change in hepatic steatosis, assessed by ultrasonography.
-
Change in hepatomegaly, assessed by clinical examination.
-
-
Secondary Outcome Measures:
-
Changes in liver transaminases (ALT, AST, γ-GT).
-
Global efficacy of treatment rated by both the physician and the patient.
-
Assessment of discomfort in the upper right abdominal quadrant.
-
Incidence and severity of adverse events.
-
-
Statistical Analysis: The differences between the active treatment and placebo groups were analyzed using appropriate statistical tests for the respective data types.
Meta-Analysis of Betaine Supplementation and Homocysteine Levels[7][8]
-
Study Selection: A systematic search of MEDLINE and manual searches were conducted to identify randomized placebo-controlled trials that investigated the effect of daily betaine supplementation on plasma homocysteine levels in healthy adults.
-
Inclusion Criteria: Studies were included if they were randomized controlled trials, involved healthy adult participants, used a daily betaine supplementation of at least 4 g/day , and had a duration of at least 6 weeks.
-
Data Extraction: Data on the change in plasma homocysteine concentrations were extracted from the selected studies.
-
Statistical Analysis: A random-effects model was used to pool the data and calculate the overall effect size of betaine supplementation on plasma homocysteine levels.
Mandatory Visualization
Signaling Pathway of Betaine in Homocysteine Metabolism
Caption: Betaine's role as a methyl donor in the remethylation of homocysteine to methionine.
General Experimental Workflow for a Clinical Trial
References
- 1. Role of betaine in liver disease-worth revisiting or has the die been cast? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of betaine on non-alcoholic liver disease | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 3. wjgnet.com [wjgnet.com]
- 4. Efficacy and safety of oral this compound in non-alcoholic steatohepatitis. A double-blind, randomized, parallel-group, placebo-controlled prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Efficacy and Safety of Oral this compound in Non-alcoholic Steatohepatitis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Betaine supplementation decreases plasma homocysteine in healthy adult participants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betaine supplementation decreases plasma homocysteine in healthy adult participants: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Betaine Glucuronate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of betaine glucuronate.
I. Pre-Disposal and Handling
Before disposal, ensure that you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
II. Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as a chemical waste product and entrust it to your institution's Environmental Health and Safety (EHS) department. This ensures compliance with all local and federal regulations.
Step 1: Containerization
-
Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.
-
Ensure the container is clean and dry before adding the this compound waste.
Step 2: Labeling
-
Clearly label the container with the words "Hazardous Waste".
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of the waste.
-
The date of waste generation.
-
Your name, department, and contact information.
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
Step 4: Arrange for Pickup
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Follow any specific procedures your institution has for waste collection.
III. Spill and Leak Procedures
In the event of a spill, follow these general guidelines:
-
Evacuate and Secure the Area: If the spill is large, evacuate the immediate area and restrict access.
-
Ventilate: If it is safe to do so, increase ventilation in the area of the spill.
-
Absorb the Spill: For solid this compound, carefully sweep it up and place it in the designated waste container. For a solution, use an appropriate absorbent material to contain and clean up the spill.
-
Clean the Area: Once the bulk of the spill has been cleaned, decontaminate the area with soap and water.
-
Dispose of Contaminated Materials: All materials used to clean the spill, including absorbent pads and contaminated PPE, should be placed in the hazardous waste container for disposal.
IV. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment. Always consult your institution's specific guidelines and the EHS department for any questions or clarification.
References
Personal protective equipment for handling Betaine glucuronate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Betaine glucuronate, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][3] A lab coat should be worn. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask or a full-face respirator.[1][4] |
Experimental Protocols: Safe Handling and Disposal
Adherence to proper handling and disposal protocols is critical to maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: Use in a well-ventilated area.[2][3] Appropriate exhaust ventilation should be used where dust is formed.[4]
-
Preventing Dust Formation: Minimize dust generation and accumulation.[2][3] Avoid creating dusty conditions when handling the solid form.
-
Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.
-
Spill Management: In case of a spill, sweep up the material and place it into a suitable, closed container for disposal.[4] Avoid generating dust during cleanup.[2][3]
Disposal Plan:
Dispose of this compound waste in a manner consistent with federal, state, and local regulations.[4] Do not allow the chemical to enter the environment.[2] Uncontaminated packaging may be recycled, while contaminated packaging should be handled as the substance itself.[5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
